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  • Product: 3-(Hydroxymethyl)-2-methyl-4-quinolinol

Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of 3-(Hydroxymethyl)-2-methyl-4-quinolinol

This technical guide details the structure elucidation and synthesis of 3-(Hydroxymethyl)-2-methyl-4-quinolinol (also referred to by its predominant tautomer, 3-(hydroxymethyl)-2-methylquinolin-4(1H)-one ).[1] It is desi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure elucidation and synthesis of 3-(Hydroxymethyl)-2-methyl-4-quinolinol (also referred to by its predominant tautomer, 3-(hydroxymethyl)-2-methylquinolin-4(1H)-one ).[1] It is designed for medicinal chemists and analytical scientists, focusing on the critical distinction between tautomeric forms and the definitive spectroscopic evidence required for validation.

[1]

Executive Summary & Chemical Context

The compound 3-(Hydroxymethyl)-2-methyl-4-quinolinol represents a functionalized scaffold often utilized as an intermediate in the synthesis of antimicrobial agents and quinolone antibiotics.[1]

Critical Tautomeric Insight: While the IUPAC name suggests a "quinolinol" (enol) structure, empirical data (NMR, IR, X-ray) confirms that in the solid state and polar solvents (DMSO, MeOH, H₂O), the compound exists predominantly as the 4-quinolone (keto) tautomer. This distinction is non-trivial; elucidation strategies must search for a carbonyl signal and an N-H proton, not a phenolic O-H and aromatic C-O system.

FeatureEnol Form (Quinolinol)Keto Form (Quinolone) - Predominant
Core Structure Aromatic Pyridine RingConjugated Enone System
Key IR Signal O-H stretch (~3200-3400 cm⁻¹)C=O stretch (~1620-1640 cm⁻¹)
1H NMR Aromatic signal at C3Vinyl/Amide character

Synthesis Protocol

To ensure the analyte is authentic, we define its origin. The standard synthesis involves the hydroxymethylation of 2-methyl-4-quinolinol (obtained via Conrad-Limpach cyclization) using formaldehyde under basic conditions.[1]

Experimental Procedure
  • Starting Material: Suspend 2-methylquinolin-4(1H)-one (1.0 eq) in 10% aqueous NaOH (5.0 eq).

  • Reagent Addition: Add Formaldehyde (37% aq. solution, 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. The solution typically darkens.

  • Workup: Cool to 0°C. Acidify carefully with dilute HCl to pH ~5–6.

  • Isolation: The product precipitates as a solid.[2] Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Reaction Pathway Visualization

Synthesis SM 2-Methyl-4-quinolone (Starting Material) Inter Aldol-like Intermediate SM->Inter C3 Deprotonation (Enolate Formation) Reagent Formaldehyde (HCHO) NaOH (aq) Reagent->Inter Product 3-(Hydroxymethyl)-2-methyl- 4-quinolone Inter->Product Protonation & Precipitation

Figure 1: Synthetic pathway via base-catalyzed hydroxymethylation at the C3 position.[1]

Spectroscopic Elucidation (Step-by-Step)

A. Mass Spectrometry (MS)[3][4]
  • Technique: ESI-MS (Positive Mode) or EI-MS.[1]

  • Target Data:

    • Molecular Ion ([M+H]⁺): m/z 190.08 (Calculated for C₁₁H₁₁NO₂ + H⁺).

    • Fragmentation Pattern: Look for a loss of 31 Da (–CH₂OH) or 18 Da (–H₂O), characteristic of primary alcohols.

B. Infrared Spectroscopy (IR)

The IR spectrum provides the first "quick check" of the tautomer state.

  • Diagnostic Peak 1 (C=O): Strong absorption at 1620–1640 cm⁻¹ .

    • Note: A normal ester/ketone appears >1700 cm⁻¹. The lower frequency here confirms the conjugated 4-quinolone carbonyl.

  • Diagnostic Peak 2 (OH/NH): Broad band at 3100–3400 cm⁻¹ .

    • This overlaps the N-H stretch (amide) and the O-H stretch (hydroxymethyl).

C. Nuclear Magnetic Resonance (NMR)

This is the definitive tool. All shifts are reported in DMSO-d₆ (standard solvent for quinolones).[1]

1H NMR Assignment (500 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
NH (1) 11.5 – 12.0Broad Singlet1HDiagnostic for quinolone N-H.[1] Disappears with D₂O shake.
CH₃ (2-Me) 2.35 – 2.45Singlet3HMethyl group attached to C2 (aromatic/imine-like).[1]
CH₂ (3-CH₂) 4.40 – 4.60Doublet/Singlet2HThe new methylene bridge. Appears as doublet if coupling to OH is visible.
OH (3-OH) 4.80 – 5.20Triplet/Broad1HHydroxyl proton.[1] Coupling to CH₂ confirms primary alcohol.
H-5 8.05 – 8.15Doublet (d)1HDeshielded by the adjacent Carbonyl (C4).
H-7, H-8 7.30 – 7.70Multiplets2HAromatic protons.[1][3]
H-6 7.60 – 7.70Triplet (t)1HAromatic proton.[1]

Key Elucidation Check:

  • Absence of H-3: In the starting material (2-methyl-4-quinolone), there is a sharp singlet at ~5.9 ppm (H-3).[1] This signal must be absent in the product, proving substitution at the C3 position.

13C NMR Assignment (125 MHz, DMSO-d₆)
CarbonShift (δ ppm)TypeAssignment Logic
C=O (C4) 176.0 – 178.0QuaternaryCharacteristic quinolone carbonyl.
C2 148.0 – 150.0QuaternaryAttached to Nitrogen and Methyl.
C3 112.0 – 115.0QuaternaryShifted downfield from ~108 ppm (in SM) due to alkyl substitution.
CH₂OH 58.0 – 60.0SecondaryThe new hydroxymethyl carbon.
CH₃ 18.0 – 20.0Primary2-Methyl group.[1]

Advanced Structure Verification (2D NMR)

To rigorously prove the connectivity, specifically that the hydroxymethyl group is at C3 and not N1 or O4, use HMBC (Heteronuclear Multiple Bond Correlation).

HMBC Correlation Logic
  • Methyl-to-Ring: The 2-Me protons (2.4 ppm) will show a strong 3-bond correlation to C3 and C2 .[1]

  • Methylene-to-Ring: The CH₂ protons (4.5 ppm) must correlate to:

    • C2 (~149 ppm)[1]

    • C4 (~177 ppm, Carbonyl)

    • C3 (~114 ppm, direct attachment)

  • The "Smoking Gun": If the CH₂ protons correlate to the Carbonyl carbon (C4), the group must be at position 3. If it were on the Nitrogen, no correlation to C4 would be observed (too far).

Elucidation Workflow Diagram

Elucidation Sample Unknown Sample (White/Off-white Solid) IR IR Spectrum 1630 cm⁻¹ (C=O) Sample->IR Tautomer Check HNMR 1H NMR Loss of H-3 Singlet New CH₂ Signal (4.5 ppm) Sample->HNMR Substitution Check Conclusion Confirmed Structure: 3-(Hydroxymethyl)-2-methyl-4-quinolone IR->Conclusion CNMR 13C NMR New CH₂ Carbon (59 ppm) C4 Carbonyl (177 ppm) HNMR->CNMR HMBC HMBC Correlations CH₂ → C2, C4, C3 CNMR->HMBC Connectivity HMBC->Conclusion

Figure 2: Logical flow for structural confirmation using spectroscopic data.

References

  • Tautomerism of 4-Hydroxyquinolines

    • Stockmann, M., et al. "Tautomerism of 4-Hydroxy-4(1H)quinolon." Z. Naturforsch. 2008, 63b, 1367–1376. Link

    • Insight: Confirms the preference for the keto-form in solid st
  • Synthesis via Modified Mannich/Aldol

    • Nagy, S., et al. "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." Molecules 2021, 26(16), 5068. Link[1]

    • Insight: While focusing on 8-HQ, this details the reactivity of quinoline-ols with formaldehyde.[1]

  • General Quinolone NMR Data: Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley, 2002. Insight: Provides foundational chemical shift rules for heterocyclic enones.
  • Commercial Reference (Existence Verification)

    • Sigma-Aldrich Product T323853: "3-(Hydroxymethyl)-2-methyl-4-quinolinol".[1] Link[1]

Sources

Exploratory

Technical Whitepaper: Pharmacodynamic Profiling and MoA Speculation of 3-(Hydroxymethyl)-2-methyl-4-quinolinol (HMQ)

Executive Summary This technical guide provides a rigorous structural analysis and mechanism of action (MoA) speculation for 3-(Hydroxymethyl)-2-methyl-4-quinolinol (HMQ) . While often utilized as a synthetic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural analysis and mechanism of action (MoA) speculation for 3-(Hydroxymethyl)-2-methyl-4-quinolinol (HMQ) . While often utilized as a synthetic intermediate in the preparation of functionalized quinolines, HMQ possesses distinct pharmacophores that suggest intrinsic biological activity.

Based on Structure-Activity Relationship (SAR) data from the 4-quinolinol class, this guide proposes three primary mechanisms of action:

  • Quorum Sensing Interference: Competitive antagonism of the Pseudomonas aeruginosa PqsR receptor.

  • Respiratory Chain Inhibition: Disruption of the cytochrome

    
     complex or Type II NADH:quinone oxidoreductase (NDH-2) in eukaryotic pathogens.
    
  • Metallopharmacology: Iron chelation leading to siderophore mimicry or inhibition of metalloenzymes.

Structural Pharmacophores & Physicochemical Properties[1][2]

The biological activity of HMQ is dictated by its ability to exist in tautomeric forms and its specific substitution pattern at positions 2 and 3.

Tautomerism and Chelation

The 4-quinolinol core exists in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. In physiological solution, the keto form often predominates. The proximity of the 3-hydroxymethyl oxygen and the 4-keto oxygen creates a bidentate ligand pocket capable of chelating divalent (


, 

) and trivalent (

) cations.
Structural Logic Diagram

The following diagram maps the functional regions of HMQ to predicted biological interactions.

HMQ_Pharmacophore HMQ_Core HMQ Scaffold (3-hydroxymethyl-2-methyl-4-quinolinol) Pos3 Position 3: Hydroxymethyl (-CH2OH) HMQ_Core->Pos3 Pos4 Position 4: Keto/Enol (=O / -OH) HMQ_Core->Pos4 Pos2 Position 2: Methyl (-CH3) HMQ_Core->Pos2 Ring Quinoline Ring (Planar Aromatic) HMQ_Core->Ring Chelation Metal Chelation Pocket (Mg++, Fe+++) Pos3->Chelation Ligand 1 H_Bond H-Bond Donor/Acceptor (Receptor Binding) Pos3->H_Bond Pos4->Chelation Ligand 2 Steric Steric Constraint (Prevents Receptor Activation) Pos2->Steric Short Chain Intercalation DNA/Protein Intercalation Ring->Intercalation

Figure 1: Pharmacophore mapping of HMQ highlighting the chelation pocket formed by C3 and C4 substituents.

Primary Mechanism Speculation: Quorum Sensing Antagonism

The most authoritative speculation for HMQ activity lies in its structural homology to the Pseudomonas aeruginosa Quorum Sensing (QS) signal, PQS (2-heptyl-3-hydroxy-4(1H)-quinolone) .

The Mechanism[3]
  • Native Ligand (PQS): Binds to the transcriptional regulator PqsR (MvfR) , triggering the production of virulence factors (pyocyanin, elastase) and biofilms.

  • HMQ Antagonism: HMQ retains the quinolinone core required for PqsR binding but lacks the lipophilic 2-heptyl "tail" (replaced by a methyl group) and possesses a bulkier 3-hydroxymethyl group (replacing the 3-hydroxyl).

  • Hypothesis: HMQ acts as a competitive antagonist . It occupies the ligand-binding domain (LBD) of PqsR but fails to induce the conformational change necessary for DNA binding and transcriptional activation due to the lack of the hydrophobic tail interaction.

Pathway Interference Diagram

PQS_Interference PQS Native PQS Ligand (2-heptyl-3-hydroxy...) PqsR PqsR (MvfR) Receptor (Inactive) PQS->PqsR High Affinity HMQ HMQ (Inhibitor) (2-methyl-3-hydroxymethyl...) HMQ->PqsR Competitive Binding Complex_Active PqsR-PQS Complex (Active Conformation) PqsR->Complex_Active + PQS Complex_Blocked PqsR-HMQ Complex (Sterically Hindered/Inactive) PqsR->Complex_Blocked + HMQ DNA Promoter Binding (pqsABCDE operon) Complex_Active->DNA Activates Complex_Blocked->DNA Fails to Bind No_Virulence Virulence Suppression (Avirulent State) Complex_Blocked->No_Virulence Result Virulence Virulence Factors (Pyocyanin, Biofilms) DNA->Virulence

Figure 2: Competitive antagonism mechanism where HMQ displaces native PQS, silencing virulence gene expression.

Secondary Mechanism Speculation: Respiratory Chain Inhibition

Substituted 4-quinolinols are established inhibitors of the electron transport chain (ETC) in parasites (e.g., Plasmodium falciparum) and fungi.

Target: Cytochrome Complex

Analogous to Endochin and Atovaquone , HMQ may bind to the


 site of the cytochrome 

complex (Complex III).
  • Mechanism: The quinolinone head group mimics ubiquinone.

  • Limitation: The short 2-methyl chain of HMQ reduces lipophilicity compared to potent antimalarials (which usually have long alkyl chains). However, the 3-hydroxymethyl group provides a unique H-bond anchor that may compensate for lower lipophilicity in specific species or mutant strains.

Target: NDH-2 (Type II NADH:Quinone Oxidoreductase)

In bacteria and mitochondria lacking Complex I, NDH-2 is a critical enzyme. 4-quinolinols can act as "bad substrates," accepting electrons from NADH but failing to pass them efficiently to the quinone pool, leading to Reactive Oxygen Species (ROS) generation and metabolic collapse.

Experimental Validation Protocols

To validate the speculative MoAs described above, the following self-validating experimental workflows are required.

Protocol A: PqsR Reporter Assay (Quorum Sensing)

Objective: Determine if HMQ acts as an agonist or antagonist of the PqsR receptor.

  • Strain Construction: Use a P. aeruginosa PAO1 mutant deficient in PQS synthesis (

    
    ) containing a chromosomal pqsA'-'lacZ reporter fusion.
    
  • Preparation: Dissolve HMQ in DMSO (10 mM stock).

  • Agonist Check: Incubate reporter strain with HMQ (0–100 µM). Measure

    
    -galactosidase activity. (Expectation: No increase if antagonist).
    
  • Antagonist Check: Incubate reporter strain with native PQS (40 µM) + HMQ (0–100 µM).

  • Readout: A dose-dependent decrease in

    
    -galactosidase activity confirms HMQ blocks PQS sensing.
    
Protocol B: Oxygen Consumption Assay (Respiration)

Objective: Assess inhibition of the electron transport chain.

  • Isolation: Isolate mitochondria from yeast or use permeabilized P. falciparum trophozoites.

  • Measurement: Use a Clark-type oxygen electrode or Seahorse XF Analyzer.

  • Substrates: Initiate respiration with NADH (Complex I/NDH-2) or Succinate (Complex II).

  • Inhibition: Inject HMQ.

  • differentiation: If respiration stops with NADH but not Succinate, the target is likely NDH-2 or Complex I. If both stop, the target is likely Complex III (

    
    ) or IV.
    
Quantitative Data Summary (Hypothetical)
ExperimentReadoutExpected Result (if MoA Valid)Control
PqsR Reporter Miller Units (

-gal)
Dose-dependent reductionDMSO (No effect)
Biofilm Mass Crystal Violet (

)
Reduction >50% at 50 µMUntreated PAO1
Respiration

Consumption Rate
Immediate drop upon injectionKCN (Positive Ctrl)
Cytotoxicity MTT Assay (Mammalian)High

(Low toxicity)
Doxorubicin
Experimental Workflow Diagram

Experimental_Workflow Start HMQ Compound Step1_QS P. aeruginosa Reporter Assay (pqsA-lacZ) Start->Step1_QS Step1_Resp Mitochondrial O2 Consumption (Seahorse) Start->Step1_Resp Step1_Bio Biofilm Formation (Crystal Violet) Start->Step1_Bio Result_QS Inhibits LacZ? (Antagonist) Step1_QS->Result_QS Conclusion Lead Optimization Candidate Result_QS->Conclusion Validates MoA 1 Result_Resp Drops OCR? (ETC Inhibitor) Step1_Resp->Result_Resp Result_Resp->Conclusion Validates MoA 2

Figure 3: Step-by-step validation workflow to confirm QS antagonism and respiratory inhibition.

References

  • Diggle, S. P., et al. (2007). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS." Philosophical Transactions of the Royal Society B: Biological Sciences. Link

  • Heeb, S., et al. (2011). "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews. Link

  • Biagini, G. A., et al. (2012). "Generation of quinolone antimalarials targeting the cytochrome bc1 complex." Proceedings of the National Academy of Sciences. Link

  • Starkey, M., et al. (2014). "Pseudomonas aeruginosa quorum sensing and biofilm formation." Medical Microbiology and Immunology. Link

  • Sigma-Aldrich. "3-(Hydroxymethyl)-2-methyl-4-quinolinol Product Detail." Link

Foundational

Fundamental Chemistry of 3-(Hydroxymethyl)-2-methyl-4-quinolinol

This guide details the fundamental chemistry, synthetic pathways, and reactivity profile of 3-(Hydroxymethyl)-2-methyl-4-quinolinol (CAS: 103989-01-1). It is designed for medicinal chemists and process scientists utilizi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the fundamental chemistry, synthetic pathways, and reactivity profile of 3-(Hydroxymethyl)-2-methyl-4-quinolinol (CAS: 103989-01-1). It is designed for medicinal chemists and process scientists utilizing this scaffold for drug discovery, particularly in the fields of anti-infectives and oncology.

Technical Guide & Whitepaper

Executive Summary & Chemical Identity

3-(Hydroxymethyl)-2-methyl-4-quinolinol is a bifunctional quinoline scaffold characterized by a 4-hydroxyl group (capable of tautomerizing to a 4-quinolone) and a reactive hydroxymethyl handle at the C3 position. This compound serves as a critical intermediate in the synthesis of fused heterocyclic systems, antimalarials, and DNA gyrase inhibitors.

PropertyData
CAS Number 103989-01-1
IUPAC Name 3-(Hydroxymethyl)-2-methylquinolin-4-ol
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Primary Tautomer 3-(Hydroxymethyl)-2-methylpyridin-4(1H)-one (Quinolone form)
pKa (Est.) ~11.0 (OH), ~2.5 (NH⁺)

Structural Properties & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to successful functionalization. While named as a "quinolinol" (enol), the compound exists predominantly as the 4-quinolone (keto) tautomer in the solid state and in polar solvents (DMSO, MeOH).

Tautomeric Implications for Reactivity
  • Solubility: The quinolone form exhibits strong intermolecular hydrogen bonding (dimerization), resulting in high melting points (>200°C) and poor solubility in non-polar organic solvents.

  • Alkylation: The presence of the NH proton allows for N-alkylation (favored under basic conditions) or O-alkylation (favored with silver salts or specific hard electrophiles).

  • Acidity: The C3-hydroxymethyl group is a primary alcohol, while the C4-OH is vinylic/phenolic in character.

Visualization: Tautomeric Equilibrium

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Keto Keto Form (4-Quinolone) Dominant in Solution/Solid NH Proton Present Enol->Keto  Solvent Stabilization  

Figure 1: The equilibrium heavily favors the keto form (Right) due to the stability of the vinylogous amide system.

Synthetic Pathways

The most robust route to 3-(Hydroxymethyl)-2-methyl-4-quinolinol employs the Conrad-Limpach synthesis followed by a selective reduction. This pathway avoids the use of unstable intermediates and allows for scale-up.

Protocol A: Core Synthesis (Conrad-Limpach Approach)

This method constructs the quinoline ring while establishing the C2-methyl and C3-ester functionality.

Step 1: Condensation [1]

  • Reagents: Aniline + Diethyl acetylmalonate (Diethyl 2-acetylpropanedioate).

  • Conditions: Acid catalysis (p-TsOH), reflux in benzene/toluene with Dean-Stark trap.

  • Mechanism: Formation of the anil intermediate (Schiff base).

Step 2: Cyclization (Thermal)

  • Conditions: High temperature (250°C) in diphenyl ether or Dowtherm A.

  • Outcome: Elimination of ethanol to form Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate .

Step 3: Selective Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv).

  • Solvent: Anhydrous THF, 0°C to Reflux.

  • Process: The ester at C3 is reduced to the primary alcohol. The 4-quinolone motif is resistant to LiAlH₄ under controlled conditions (though excess reagent/time can reduce the double bond).

  • Workup: Fieser workup (Water, 15% NaOH, Water) to remove aluminum salts.

Visualization: Retrosynthetic Analysis

Synthesis Target Target: 3-(Hydroxymethyl)-2-methyl-4-quinolinol Intermediate Intermediate: Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate Target->Intermediate LiAlH4 Reduction (THF) Precursors Precursors: Aniline + Diethyl acetylmalonate Intermediate->Precursors Conrad-Limpach Cyclization (250°C)

Figure 2: Retrosynthetic breakdown showing the ester reduction strategy.

Reactivity Profile & Functionalization

The molecule presents three distinct "zones" for chemical modification.

Zone 1: The C3-Hydroxymethyl Group

This is the most versatile handle for medicinal chemistry optimization.

  • Oxidation: Treatment with MnO₂ or Swern conditions yields 3-formyl-2-methyl-4-quinolinol . This aldehyde is a gateway for Knoevenagel condensations to access fused tricyclic systems.

  • Halogenation: Reaction with Thionyl Chloride (SOCl₂) converts the alcohol to 3-(chloromethyl)-2-methyl-4-quinolinol . This is a potent electrophile for S_N2 reactions with amines or thiols.

Zone 2: The C4-OH / C4-Oxo Group
  • Chlorination: Heating with POCl₃ (Phosphorus Oxychloride) converts the 4-quinolone to 4-chloro-3-(chloromethyl)-2-methylquinoline . Note that POCl₃ will often chlorinate both the C4 position and the C3-hydroxymethyl group simultaneously.

  • Protection: The C4-oxygen can be protected as a benzyl ether or methoxymethyl (MOM) ether if the quinolone form interferes with other reactions.

Zone 3: The Ring Nitrogen (N1)
  • N-Alkylation: Treatment with alkyl halides (R-X) and a base (K₂CO₃/DMF) typically results in N-alkylation, yielding 1-alkyl-3-(hydroxymethyl)-2-methyl-4-quinolones .

  • Selectivity: To achieve O-alkylation (forming the quinoline ether), silver salts (Ag₂CO₃) or O-alkylation specific conditions are required.

Experimental Protocol: Conversion to 3-(Chloromethyl) Derivative

This reaction creates a versatile electrophile for library synthesis.

  • Setup: Charge a round-bottom flask with 3-(Hydroxymethyl)-2-methyl-4-quinolinol (1.0 eq) and dry Dichloromethane (DCM).

  • Addition: Add Thionyl Chloride (1.2 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (the chloride is less polar than the alcohol).

  • Workup: Quench carefully with sat. NaHCO₃. Extract with DCM.

  • Note: The product is unstable on silica gel; use immediately or recrystallize from hexane/ether.

Applications in Drug Development

This scaffold is a "privileged structure" in medicinal chemistry.

  • Antibacterial Agents: The 4-quinolone core mimics the structure of fluoroquinolones (e.g., Ciprofloxacin). The C3-hydroxymethyl group allows for the attachment of novel solubilizing tails or binding motifs.

  • Antimalarials: 2-methyl-4-quinolinols are precursors to aminoquinolines. The C3 side chain can be extended to mimic the basic side chain of Chloroquine.

  • DNA Intercalators: Derivatives can be cyclized to form planar, fused systems (e.g., furo[3,2-c]quinolines) that act as DNA intercalators for oncology indications.

References

  • Sigma-Aldrich. Product Specification: 3-(Hydroxymethyl)-2-methyl-4-quinolinol (CAS 103989-01-1).[2]Link

  • Milata, V., et al. (2019). "3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline like compound with promising biological and complexing activity."[3] Acta Chimica Slovaca. (Describes the reduction of the ethyl ester to the hydroxymethyl quinolone). Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 67024: 3-hydroxy-2-methylquinoline-4-carboxylic acid (Related Structure).Link

  • Hussein, M., et al. (2016). "Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives." International Journal of Organic Chemistry. (Details the Conrad-Limpach cyclization conditions). Link

Sources

Exploratory

The Chameleon of Medicinal Chemistry: A Technical Deep Dive into 4-Hydroxyquinoline Tautomerism

The following technical guide explores the tautomeric equilibrium of 4-hydroxyquinolines, designed for researchers in medicinal chemistry and structural biology. Executive Summary: The Dual Identity In the realm of heter...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the tautomeric equilibrium of 4-hydroxyquinolines, designed for researchers in medicinal chemistry and structural biology.

Executive Summary: The Dual Identity

In the realm of heterocyclic chemistry, 4-hydroxyquinoline (4-HQ) is a misnomer that conceals a fundamental structural ambiguity. It exists in a dynamic equilibrium with its keto-tautomer, 4(1H)-quinolone (4-Q) . This is not merely an academic curiosity; it is a critical variable in drug design. The tautomeric state dictates the pharmacophore’s hydrogen-bond donor/acceptor profile, altering solubility, permeability, and ligand-protein binding affinity.

This guide provides a rigorous framework for identifying, quantifying, and modeling this equilibrium, moving beyond basic textbook definitions to application-ready protocols.

Thermodynamic Drivers & Structural Logic

To control the tautomer, one must understand the forces governing the proton transfer.

Aromaticity vs. Solvation

The equilibrium is a tug-of-war between two stabilizing forces:

  • Aromaticity (Favors Enol/4-HQ): The enol form maintains the full aromaticity of the pyridine ring.

  • Solvation & Dipole (Favors Keto/4-Q): The keto form (4-quinolone) possesses a significant dipole moment and is highly stabilized by polar solvents and intermolecular hydrogen bonding (dimerization).

The General Rule:

  • Gas Phase / Non-Polar Solvents: The Enol (4-HQ) form is often energetically competitive or preferred due to intrinsic aromatic stability.

  • Polar Solvents (H2O, DMSO) / Solid State: The Keto (4-Q) form dominates.[1] The loss of pyridine aromaticity is compensated by the high solvation energy of the polar carbonyl and N-H groups.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer and the "locked" derivatives used for experimental validation.

Tautomerism HQ 4-Hydroxyquinoline (Enol Form) [Aromatic Pyridine Ring] Q 4(1H)-Quinolone (Keto Form) [Polar Carbonyl] HQ->Q Solvent Polarity Intermolecular H-Bonding Locked_Enol O-Methyl Derivative (4-Methoxyquinoline) [Locked Enol Reference] HQ->Locked_Enol Methylation (O) Locked_Keto N-Methyl Derivative (1-Methyl-4-quinolone) [Locked Keto Reference] Q->Locked_Keto Methylation (N)

Figure 1: The tautomeric equilibrium and the structural relationship to "locked" reference compounds.

Analytical Forensics: Distinguishing Tautomers

Relying on a single analytical method can lead to misassignment. A multi-modal approach is required.

NMR Spectroscopy (The Gold Standard)

NMR provides the most definitive evidence of tautomeric state in solution.

Feature4-Hydroxyquinoline (Enol)4(1H)-Quinolone (Keto)Mechanistic Insight

C C4 Shift
~160–165 ppm~175–178 ppm Carbonyl character deshields the C4 nucleus significantly.[1]

H C2 Signal
Doublet (or broad singlet)Triplet (often)In the keto form, H2 couples with the NH proton.

N Shift
Pyridine-like (~250 ppm)Amide-like (~150 ppm)Hybridization change from sp² (pyridine) to amide-like.
Exchangeable Proton O-H (Sharp/Broad)N-H (Broad)N-H is distinct in non-protic solvents (e.g., DMSO-d6).
UV-Vis Spectroscopy & Solvatochromism

The electronic transitions differ significantly.

  • Enol: Resembles naphthalene/quinoline absorption patterns.

  • Keto: Shows a bathochromic shift (red shift) due to the extended conjugation of the quinolone system.

  • Diagnostic: The presence of distinct isosbestic points when titrating solvent polarity confirms a clean two-state equilibrium without degradation.

Experimental Protocol: Determination of

Objective: Calculate the Tautomeric Equilibrium Constant (


) using UV-Vis spectroscopy and the "Locked Derivative" method.

Principle: Since the rapid proton exchange prevents isolation of pure tautomers, we use O-methyl (locked enol) and N-methyl (locked keto) derivatives as spectroscopic standards.

Reagents & Equipment[2][3][4]
  • Analyte: 4-Hydroxyquinoline sample.[1][2][3][4][5][6][7][8]

  • Standards: 4-Methoxyquinoline (Enol standard), 1-Methyl-4-quinolone (Keto standard).

  • Solvents: Spectroscopic grade Cyclohexane (non-polar), Acetonitrile (polar aprotic), Methanol (protic).

  • Instrument: Dual-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm path length).

Step-by-Step Workflow
  • Preparation of Standards:

    • Prepare

      
       M stock solutions of the Analyte, Enol Standard, and Keto Standard in the chosen solvent.
      
    • Note: Ensure concentrations are identical to allow direct absorbance comparison.

  • Spectral Scanning:

    • Record baseline-corrected spectra (200–450 nm) for all three solutions.

    • Identify

      
       for the Keto form (typically >320 nm) and the Enol form (<300 nm).
      
  • Selection of Analytical Wavelengths:

    • Select a wavelength (

      
      ) where the Keto standard absorbs strongly, and the Enol standard absorbs minimally.[9]
      
    • Select a wavelength (

      
      ) where the Enol standard dominates.
      
  • Calculation of Extinction Coefficients (

    
    ): 
    
    • Calculate

      
       and 
      
      
      
      at
      
      
      using Beer’s Law (
      
      
      ) from the locked standards.
    • Assumption: The electronic transition of the methylated derivative closely approximates the prototropic tautomer.

  • Determination of Composition:

    • Measure Absorbance (

      
      ) of the Analyte at 
      
      
      
      .
    • Solve for the mole fraction of the keto form (

      
      ):
      
      
      
      
    • Calculate

      
      :
      
      
      
      

Computational Modeling (DFT)

For predictive power in drug design, Density Functional Theory (DFT) is essential.

Recommended Level of Theory
  • Functional: B3LYP or M06-2X (M06-2X handles dispersion forces better, crucial for stacking interactions).

  • Basis Set: 6-311++G(d,p).[9][2][6][7] The diffuse functions (++) are critical for describing the lone pairs on Oxygen and Nitrogen.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

DOT Visualization: Computational Workflow

DFT_Workflow Start Input Structures (Keto & Enol) Opt_Gas Geometry Optimization (Gas Phase) B3LYP/6-311++G(d,p) Start->Opt_Gas Freq Frequency Calculation (Check for Imaginary Freqs) Opt_Gas->Freq Solv Solvation Energy (PCM/SMD) (Water/DMSO/Chloroform) Freq->Solv If Minima Found Energy Calculate ΔG = G(Keto) - G(Enol) Solv->Energy Boltzmann Boltzmann Distribution Predict Population % Energy->Boltzmann

Figure 2: Standard computational workflow for predicting tautomeric ratios.

Implications in Drug Discovery

Ignoring tautomerism leads to "phantom" SAR (Structure-Activity Relationship) data.

  • Binding Mode Errors:

    • Kinase Inhibitors: Many kinase inhibitors mimic ATP. The 4-HQ form presents an H-bond acceptor (N) and donor (OH). The 4-Q form presents a donor (NH) and acceptor (C=O).

    • Consequence: Docking a 4-HQ structure into a pocket requiring a 4-Q pharmacophore will result in false negative scores due to H-bond mismatches.

  • Fluoroquinolone Antibiotics:

    • The antibacterial activity of fluoroquinolones (e.g., Ciprofloxacin) relies strictly on the 4-oxo-3-carboxylic acid motif binding to DNA gyrase. The keto form is the bioactive species.

    • Design Tip: Substituents that destabilize the keto form (e.g., by steric clash with the N-H) can abolish potency.

  • Permeability (LogP vs LogD):

    • The neutral enol form is generally more lipophilic and membrane-permeable.

    • The keto form, being more polar, may require active transport or specific formulation strategies to cross membranes effectively.

References

  • Tautomerism of 4-Hydroxyquinoline Derivatives

    • Title: A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect.[6][7]

    • Source: Chemical Science Transactions (2013).[6]

    • URL:[Link]

  • NMR Characterization Standards

    • Title: 4-Oxoquinolines and monoamine oxidase: When tautomerism matters.[10]

    • Source: European Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • Structural Assignment & Synthesis

    • Title: Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones.
    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • Biological Significance in Antimalarials

    • Title: Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters: Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.
    • Source: Journal of Medicinal Chemistry (2015).
    • URL:[Link]

  • Technical Support & Spectra: Title: Interpreting NMR Spectra of 2,4-Dihydroxyquinoline and its Derivatives. Source: BenchChem Technical Guides.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 3-(Hydroxymethyl)-2-methyl-4-quinolinol

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-(Hydroxymethyl)-2-methyl-4-quinolinol (also known as 3-(hydroxymethyl)-2-methylquinolin-4(1H)-one ). This guide prioritizes the D...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-(Hydroxymethyl)-2-methyl-4-quinolinol (also known as 3-(hydroxymethyl)-2-methylquinolin-4(1H)-one ).

This guide prioritizes the Direct Base-Catalyzed Hydroxymethylation pathway, which offers the highest atom economy and scalability compared to multi-step formylation-reduction routes.

Abstract & Strategic Analysis

The target molecule, 3-(Hydroxymethyl)-2-methyl-4-quinolinol (3-HMQ) , is a critical privileged scaffold in the synthesis of quorum-sensing modulators (Pseudomonas PQS analogs) and antimicrobial agents.

Synthetically, the challenge lies in the C3-selective functionalization of the quinoline core. The 4-position hydroxyl group introduces tautomeric equilibrium (4-hydroxyquinoline


 4(1H)-quinolinone), which significantly influences nucleophilicity. This protocol leverages the Conrad-Limpach synthesis  to construct the core, followed by a base-mediated electrophilic substitution  with formaldehyde. This route avoids the chlorination side-reactions typical of Vilsmeier-Haack conditions.
Retrosynthetic Logic
  • Target: 3-(Hydroxymethyl)-2-methyl-4-quinolinol

  • Disconnection 1 (C3-C): Hydroxymethylation via Formaldehyde (Electrophilic Aromatic Substitution).

  • Intermediate: 2-Methyl-4-quinolinol.[1]

  • Disconnection 2 (Ring Closure): Thermal cyclization of

    
    -anilinocrotonate.
    
  • Starting Materials: Aniline + Ethyl Acetoacetate.

Experimental Workflow Diagram

The following Graphviz diagram visualizes the critical path, including the high-temperature cyclization and the subsequent functionalization.

SynthesisProtocol SM1 Aniline Step1 Condensation (Acid Cat., 85°C) SM1->Step1 SM2 Ethyl Acetoacetate SM2->Step1 Inter1 Ethyl β-anilinocrotonate Step1->Inter1 - H2O Step2 Conrad-Limpach Cyclization (Diphenyl Ether, 250°C) Inter1->Step2 Thermal Cyclization - EtOH Core 2-Methyl-4-quinolinol (Core Scaffold) Step2->Core Step3 Hydroxymethylation (HCHO, NaOH, 60°C) Core->Step3 Target 3-(Hydroxymethyl)-2-methyl -4-quinolinol Step3->Target C3-Substitution

Figure 1: Step-wise synthetic pathway from commodity starting materials to the target 3-HMQ.

Detailed Protocol

Phase 1: Synthesis of the Core Scaffold (2-Methyl-4-quinolinol)

Principle: The Conrad-Limpach reaction utilizes a kinetic control strategy. Low-temperature condensation yields the enamine, while high-temperature shock induces cyclization.

Reagents:
  • Aniline (1.0 equiv)

  • Ethyl Acetoacetate (1.1 equiv)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

  • Diphenyl Ether (Solvent for cyclization)

  • Petroleum Ether / Ethanol (for washing)

Step-by-Step Methodology:
  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap, mix Aniline (9.3 g, 100 mmol) and Ethyl Acetoacetate (14.3 g, 110 mmol) in Benzene or Toluene (50 mL).

    • Add 3 drops of glacial acetic acid.

    • Reflux for 3–4 hours until the theoretical amount of water (~1.8 mL) is collected in the trap.

    • Concentrate the solvent in vacuo. The residue is Ethyl

      
      -anilinocrotonate . (Verify by TLC; usually an oil that solidifies upon standing).
      
  • Thermal Cyclization:

    • Critical Safety Step: This reaction requires 250°C. Use a sand bath or high-grade oil bath behind a blast shield.

    • Pre-heat Diphenyl Ether (50 mL) to 250°C in a three-neck flask fitted with an air condenser (to allow ethanol escape).

    • Add the crude

      
      -anilinocrotonate dropwise (diluted with a small amount of diphenyl ether if too viscous) to the boiling solvent.
      
    • Observation: Vigorous boiling will occur as ethanol is eliminated. Maintain temperature at 240–250°C for 20 minutes.

    • Cool the mixture to room temperature. The product, 2-methyl-4-quinolinol , will precipitate as a solid.

    • Dilute with Petroleum Ether (50 mL) to maximize precipitation. Filter the solid.[2][3]

    • Purification: Wash the filter cake with acetone or ethanol to remove diphenyl ether traces.

    • Yield Expectation: 60–75%.

Phase 2: C3-Hydroxymethylation

Principle: The 4-quinolinone ring is electron-rich. In basic media, the phenolate-like anion activates the C3 position for nucleophilic attack on formaldehyde.

Reagents:
  • 2-Methyl-4-quinolinol (Synthesis from Phase 1)

  • Formaldehyde (37% aq. solution, "Formalin")

  • Sodium Hydroxide (10% aq.[4] solution)

  • Hydrochloric Acid (10% aq. solution for neutralization)

Step-by-Step Methodology:
  • Solubilization:

    • Dissolve 2-methyl-4-quinolinol (1.59 g, 10 mmol) in 10% NaOH solution (15 mL).

    • Ensure the solution is homogeneous. The formation of the sodium salt increases solubility.

  • Reaction:

    • Add Formaldehyde solution (37%, 1.5 mL, ~20 mmol) dropwise at room temperature.

    • Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Silica, 10% MeOH in DCM). The starting material spot will disappear, and a more polar spot (product) will appear.

  • Workup:

    • Cool the reaction mixture to 0–5°C (ice bath).

    • Carefully acidify with 10% HCl dropwise to pH ~6–7.

    • Precipitation: The product, 3-(Hydroxymethyl)-2-methyl-4-quinolinol , will precipitate as a white to off-white solid.

    • Filter the solid and wash with cold water (2 x 10 mL).

  • Purification:

    • Recrystallize from Ethanol/Water (80:20) if necessary.

    • Yield Expectation: 70–85%.

Critical Parameters & Troubleshooting

ParameterSpecificationImpact on Quality
Cyclization Temp >240°C Crucial. Below 220°C, the reaction yields amides (Lutz-Jorgensen byproduct) rather than the quinoline ring.
pH during Workup 6.5 – 7.5 The product is amphoteric. Too acidic (<4) forms the hydrochloride salt (soluble); too basic (>9) keeps it as the phenolate (soluble).
Formaldehyde Stoichiometry 1.5 – 2.0 equiv Excess formaldehyde can lead to dimerization (methylene bridging between two quinoline rings). Avoid large excesses.
Tautomerism N/A The product exists primarily as the 4-quinolinone tautomer in solution but is often named 4-quinolinol. Both refer to the same synthetic entity.

Characterization Data (Expected)

To validate the synthesis, compare your data against these standard values:

  • Physical State: White or pale yellow crystalline powder.

  • Melting Point: >270°C (decomposition).[5]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.5 (br s, 1H, NH/OH)
      
    • 
       8.05 (d, 1H, H-5)
      
    • 
       7.6 (t, 1H, H-7)
      
    • 
       7.5 (d, 1H, H-8)
      
    • 
       7.3 (t, 1H, H-6)
      
    • 
       4.9 (s, 1H, OH of hydroxymethyl)
      
    • 
       4.4 (s, 2H, -CH 2-OH)
      
    • 
       2.4 (s, 3H, -CH 3)
      
  • Mass Spectrometry (ESI+): [M+H]+ = 190.08.

References

  • Conrad, M., & Limpach, L. (1887).

    
    -Oxychinaldin." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. 
    
  • Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43-68.

  • Nasim, M. J., et al. (2022). "Synthetic approaches to quinolinone derivatives: A review." Journal of Heterocyclic Chemistry. (Validates the base-catalyzed hydroxymethylation mechanism on electron-rich heterocycles).
  • World Health Organization. (2009). "The International Pharmacopoeia - 4-Hydroxyquinoline Synthesis Protocols.

Sources

Application

Application Note: Conrad-Limpach Synthesis of Substituted 4-Hydroxyquinolines

Executive Summary The Conrad-Limpach synthesis remains the premier method for constructing the 4-hydroxyquinoline (4-quinolone) scaffold, a pharmacophore central to antimalarials (e.g., chloroquine), antibiotics (fluoroq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Conrad-Limpach synthesis remains the premier method for constructing the 4-hydroxyquinoline (4-quinolone) scaffold, a pharmacophore central to antimalarials (e.g., chloroquine), antibiotics (fluoroquinolones), and emerging kinase inhibitors.

This guide addresses the most common failure mode in this synthesis: the thermodynamic drift toward the isomeric 2-hydroxyquinoline (Knorr product). By strictly controlling the reaction kinetics through specific thermal and solvent parameters, researchers can ensure regioselectivity. This protocol details the classic thermal method using Dowtherm A and a modern microwave-assisted variation for high-throughput optimization.

Mechanistic Foundation & Critical Control Points[1]

The Kinetic vs. Thermodynamic Divergence

The reaction between an aniline and a


-ketoester is ambident. The nitrogen of the aniline can attack either the ketone (kinetic) or the ester (thermodynamic) carbonyl.[1]
  • Conrad-Limpach (Kinetic Control): Occurs at lower temperatures (

    
    C) with acid catalysis. The aniline attacks the ketone to form a Schiff base (anil).[1] Subsequent high-temperature cyclization (
    
    
    
    C) yields the 4-hydroxyquinoline .[1][2]
  • Knorr (Thermodynamic Control): Occurs at medium temperatures (

    
    C). The aniline attacks the ester to form an amide. Cyclization yields the 2-hydroxyquinoline .[3]
    

Crucial Insight: Once the amide (Knorr intermediate) forms, it is chemically stable and will not convert to the 4-hydroxyquinoline. Therefore, the initial condensation step must be kept below


C to prevent amide formation.
Reaction Pathway Diagram

The following diagram illustrates the divergence point and the specific conditions required to force the Conrad-Limpach pathway.

ConradLimpach Start Aniline + Beta-Ketoester KnorrCond Condensation @ 110-140°C (Thermodynamic) Start->KnorrCond Uncontrolled Heat CLCond Condensation @ <100°C Acid Cat. + Water Removal (Kinetic) Start->CLCond Controlled Temp Amide Amide Intermediate (Stable) KnorrCond->Amide Prod2HQ 2-Hydroxyquinoline (KNORR PRODUCT) Amide->Prod2HQ Cyclization Anil Schiff Base (Anil) Intermediate CLCond->Anil Cyclization Thermal Cyclization @ 250°C (Dowtherm A) Anil->Cyclization -EtOH Prod4HQ 4-Hydroxyquinoline (TARGET PRODUCT) Cyclization->Prod4HQ

Caption: Divergent pathways of Aniline/


-ketoester condensation. Strict temperature control in Step 1 prevents the formation of the Knorr impurity.

Standard Protocol: Thermal Cyclization (Dowtherm A)

This is the "Gold Standard" for scalability. It utilizes a Dean-Stark trap to drive the equilibrium of the Schiff base formation, followed by high-temperature cyclization.

Materials & Reagents
ComponentRoleSpecification
Substituted Aniline Limiting Reagent1.0 equiv

-Ketoester
Electrophile1.0 - 1.1 equiv (e.g., Ethyl acetoacetate)
p-Toluenesulfonic Acid Catalyst0.01 - 0.05 equiv (Cat.)
Benzene or Toluene Solvent 1Anhydrous (Azeotrope former)
Dowtherm A Solvent 2Eutectic mix of biphenyl/diphenyl ether (

C)
Petroleum Ether WorkupHigh boiling fraction (

C)
Step-by-Step Methodology

Step 1: Schiff Base Formation (The Anil)

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Loading: Charge the flask with the aniline (1.0 eq),

    
    -ketoester (1.05 eq), and catalytic p-TsOH in Benzene or Toluene (approx. 5-10 mL per gram of substrate).
    
  • Reaction: Heat to reflux.[4][5] Vigorously stir.

    • Checkpoint: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (typically 2–4 hours).

    • QC: TLC should show consumption of aniline. The Schiff base is often less polar than the starting aniline.

  • Isolation: Concentrate the solvent in vacuo. The residue (often an oil) is the crude Schiff base.

    • Note: Do not purify rigorously; the intermediate hydrolyzes easily. Proceed immediately to Step 2.

Step 2: Thermal Cyclization (The Conrad-Limpach Step) [6]

  • Preparation: In a separate heavy-walled flask, heat Dowtherm A (10 mL per gram of Schiff base) to a rolling reflux (

    
    C).
    
    • Safety: Dowtherm A vapor is flammable. Perform in a well-ventilated fume hood. Ensure the condenser is efficient.

  • Addition: Dissolve the crude Schiff base from Step 1 in a minimal amount of Dowtherm A or add it dropwise directly into the boiling solvent.

    • Mechanistic Note: Rapid dilution into high heat favors intramolecular cyclization over intermolecular polymerization.

  • Cyclization: Maintain reflux for 15–30 minutes. Ethanol is evolved as a byproduct; allow it to escape via the condenser (or distill it off).

  • Workup:

    • Cool the mixture to room temperature.

    • Add a non-polar solvent (Petroleum Ether or Hexanes) to the reaction mixture. The 4-hydroxyquinoline product usually precipitates as a solid.

    • Filter the solid and wash copiously with hexanes to remove residual Dowtherm A.

  • Purification: Recrystallize from Ethanol or DMF if necessary.

Modern Optimization: Microwave-Assisted Synthesis

For high-throughput screening or substrates sensitive to prolonged heating, microwave irradiation offers superior control and yields.

Protocol
  • Mixture: Combine Aniline (1.0 eq) and

    
    -ketoester (1.2 eq) in a microwave vial.
    
  • Catalyst: Add 1 drop of conc. HCl or 10 mol% p-TsOH.

  • Solvent: None (Neat) or minimal Ethanol.

  • Irradiation:

    • Phase 1 (Condensation):[1] 2 minutes @

      
      C (Low power).
      
    • Phase 2 (Cyclization): Add Dowtherm A (2 mL) or Polyphosphoric Acid (PPA). Ramp to

      
      C for 5–10 minutes.
      
  • Result: Yields are often 10–20% higher than conventional heating due to reduced thermal degradation time.

Troubleshooting & Validation (Self-Validating Systems)

Use this decision matrix to diagnose failure modes.

ObservationRoot CauseCorrective Action
Product MP is

C (Low)
Formation of 2-Hydroxyquinoline (Knorr Product).CRITICAL: Step 1 temperature was too high. Repeat Step 1 at Room Temp or max

C. Ensure water removal.
Black Tar / Polymerization Concentration too high during cyclization.Increase Dowtherm A volume. Add Schiff base slower to the boiling solvent (high dilution principle).
No Reaction in Step 1 Electron-deficient aniline (e.g., Nitro-aniline).These are sluggish. Increase catalyst load or switch to Microwave protocol (Step 4).
Product smells like Diphenyl Ether Incomplete washing.Wash the filter cake with hot hexanes (caution: fire hazard) or recrystallize from Ethanol.
Analytical Validation
  • 1H NMR: 4-hydroxyquinolines exist in tautomeric equilibrium with 4-quinolones. Look for a broad NH singlet (

    
     ppm) and the C2-H signal.
    
  • Distinction: The Knorr product (2-hydroxy) will have a distinct shift pattern compared to the 4-hydroxy. Reference literature spectra for the specific substitution pattern.

References

  • Original Discovery: Conrad, M., & Limpach, L. (1887).[3][7] "Ueber das Anilid des Acetessigesters und dessen Überführung in

    
    -Oxychinaldin." Berichte der deutschen chemischen Gesellschaft. 
    
  • Mechanism & Kinetics: Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews.

  • Standard Protocol (Dowtherm A): Reynolds, G. A., & Hauser, C. R. (1949). "2-Methyl-4-hydroxyquinoline."[8] Organic Syntheses, Coll.[7][9] Vol. 3, p.593.

  • Microwave Optimization: Langa, F., et al. (1997). "Microwave irradiation: more than just a method for accelerating reactions."[10] Contemporary Organic Synthesis.

  • Solvent Studies: "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." National Institutes of Health (PMC).

Sources

Method

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 3-(Hydroxymethyl)-2-methyl-4-quinolinol

Introduction 3-(Hydroxymethyl)-2-methyl-4-quinolinol is a heterocyclic compound belonging to the quinolinol class, which is a core structure in various biologically active molecules.[1] As with many synthetic organic com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Hydroxymethyl)-2-methyl-4-quinolinol is a heterocyclic compound belonging to the quinolinol class, which is a core structure in various biologically active molecules.[1] As with many synthetic organic compounds, achieving high purity is crucial for its downstream applications in research, particularly in drug development where impurities can significantly impact biological activity and safety profiles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds.[2] This document provides a detailed protocol and scientific rationale for the purification of 3-(Hydroxymethyl)-2-methyl-4-quinolinol using reversed-phase HPLC (RP-HPLC).

Understanding the Analyte: Physicochemical Properties and Their Implications

Direct experimental data on the physicochemical properties of 3-(Hydroxymethyl)-2-methyl-4-quinolinol are not widely available. However, by examining its structure and comparing it to similar quinolinol derivatives, we can infer key characteristics that will guide the development of a robust purification protocol.

The structure of 3-(Hydroxymethyl)-2-methyl-4-quinolinol features a quinoline core, a hydroxyl group at the 4-position, a methyl group at the 2-position, and a hydroxymethyl group at the 3-position. The presence of two hydroxyl groups and a nitrogen atom within the aromatic ring system imparts a significant degree of polarity to the molecule. This polarity suggests good solubility in polar organic solvents such as methanol, ethanol, and acetonitrile, and limited solubility in non-polar solvents. Its solubility in aqueous solutions is likely to be pH-dependent due to the ionizable phenolic hydroxyl group.

For the purpose of RP-HPLC, the key considerations are:

  • Polarity: The compound's polarity dictates its retention behavior on a non-polar stationary phase. A more polar compound will have weaker interactions with the stationary phase and thus elute earlier.

  • Ionization: The 4-hydroxyl group is phenolic and therefore acidic, while the quinoline nitrogen is basic. The overall charge of the molecule will be influenced by the pH of the mobile phase. Controlling the pH is critical for achieving reproducible retention times and good peak shape.[3]

Anticipating Potential Impurities

The purity of the target compound is contingent on the synthetic route employed. Common methods for synthesizing quinolin-4-one derivatives include the Gould-Jacobs reaction and Conrad-Limpach synthesis.[4][5] Based on these general pathways, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Incompletely reacted intermediates.

  • Isomeric impurities: Positional isomers formed during substitution reactions.[2]

  • Byproducts: Products from side reactions, such as oxidation or decomposition products.

A successful purification method must be able to resolve the target compound from these potential contaminants.

HPLC Purification Strategy: A Reversed-Phase Approach

Given the polar nature of 3-(Hydroxymethyl)-2-methyl-4-quinolinol, a reversed-phase HPLC method is the most suitable approach. This technique utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.

Rationale for Method Development

The selection of HPLC parameters is a critical step in developing a successful purification protocol. The following sections detail the reasoning behind the recommended conditions.

A C18 column is the workhorse of reversed-phase chromatography and is a good starting point for this application. The long alkyl chains of the C18 stationary phase provide sufficient hydrophobicity to retain the quinolinol compound. For polar analytes, it is crucial to use a column with high-density bonding and end-capping to minimize interactions with residual silanol groups, which can lead to peak tailing.[3] Given the high polarity of the target, an "aqueous" C18 column, designed to prevent phase collapse in highly aqueous mobile phases, could also be a viable option.[6][7]

The mobile phase will consist of an aqueous component and an organic modifier.

  • Aqueous Phase: To control the ionization state of the analyte and any acidic or basic impurities, a buffered aqueous phase is recommended. A buffer in the pH range of 3-4 will ensure that the phenolic hydroxyl group is protonated and the quinoline nitrogen is protonated, leading to consistent retention. Formic acid or trifluoroacetic acid (TFA) at a low concentration (0.1%) are common choices as they are volatile and compatible with mass spectrometry if used for fraction analysis.

  • Organic Modifier: Acetonitrile is often preferred over methanol in RP-HPLC due to its lower viscosity and UV transparency at low wavelengths. However, methanol can offer different selectivity and may be a better choice for resolving certain impurities.[3] A gradient elution, starting with a low percentage of organic modifier and gradually increasing it, will be employed to ensure that impurities with a wide range of polarities can be separated from the target compound.

Detailed HPLC Purification Protocol

This protocol is a starting point and may require optimization based on the specific impurity profile of the crude sample.

Instrumentation and Materials
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV-Vis detector, and a fraction collector.

  • Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Solvent: A mixture of Mobile Phase A and B (e.g., 90:10 A:B) or another solvent in which the sample is fully soluble, such as methanol.

Sample Preparation
  • Dissolve the crude 3-(Hydroxymethyl)-2-methyl-4-quinolinol in a minimal amount of the sample solvent.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 250 x 10 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterControls pH to ensure consistent ionization of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the compound.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID semi-preparative column.
Gradient Program 10-90% B over 20 minutesAllows for the separation of compounds with a range of polarities.
Detection Wavelength 254 nm or 280 nmQuinolinol structures typically have strong UV absorbance in this range.
Injection Volume 100 - 500 µLDependent on sample concentration and column loading capacity.
Column Temperature 30 °CImproves peak shape and reproducibility.
Fraction Collection
  • Monitor the chromatogram in real-time.

  • Collect fractions corresponding to the main peak of interest.

  • It is advisable to collect the beginning, apex, and tail of the peak in separate fractions to isolate the purest form of the compound.

Post-Purification Processing
  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the fractions that meet the desired purity level.

  • Remove the mobile phase solvents by rotary evaporation or lyophilization to obtain the purified solid compound.

Logical Workflow for HPLC Purification

The following diagram illustrates the key steps in the HPLC purification workflow.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Sample Crude Sample Dissolution Dissolve in Sample Solvent Crude_Sample->Dissolution Filtration Filter Sample (0.45 µm) Dissolution->Filtration HPLC_Injection Inject onto HPLC System Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Fraction_Collection Collect Fractions Detection->Fraction_Collection Purity_Analysis Analyze Fraction Purity (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Solvent_Removal Remove Solvent Pooling->Solvent_Removal Pure_Compound Purified Compound Solvent_Removal->Pure_Compound

Caption: Workflow for the HPLC purification of 3-(Hydroxymethyl)-2-methyl-4-quinolinol.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanols; inappropriate mobile phase pH.Use a highly end-capped column; adjust mobile phase pH to ensure complete protonation/deprotonation of the analyte.
Poor Resolution Inadequate separation conditions.Optimize the gradient slope; try a different organic modifier (e.g., methanol); use a longer column or one with a smaller particle size.
No or Low Retention Analyte is too polar for the column/mobile phase combination.Use a more polar stationary phase (e.g., cyano or phenyl); consider Hydrophilic Interaction Liquid Chromatography (HILIC).
Phase Collapse Using a high percentage of aqueous mobile phase with a standard C18 column.Use an "aqueous" C18 column; ensure the mobile phase always contains at least 5% organic modifier.[6]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 3-(Hydroxymethyl)-2-methyl-4-quinolinol by reversed-phase HPLC. By understanding the physicochemical properties of the analyte and potential impurities, a robust and efficient purification method can be developed. The provided protocol serves as an excellent starting point for researchers and scientists, with the understanding that optimization may be necessary to achieve the desired level of purity for specific applications.

References

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Reversed Phase HPLC Method Development - Phenomenex.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • Choosing HPLC Columns for Rapid Method Development - Agilent.
  • A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC - Benchchem.
  • 3-(HYDROXYMETHYL)-2-METHYL-4-QUINOLINOL AldrichCPR | Sigma-Aldrich.
  • 3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline like compound with promising biological and complexing activity - ResearchGate.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH.

Sources

Application

3-(Hydroxymethyl)-2-methyl-4-quinolinol as a potential enzyme inhibitor

Application Note: Profiling 3-(Hydroxymethyl)-2-methyl-4-quinolinol as a Chelating Fragment for Metalloenzyme Inhibition Abstract This guide details the experimental validation of 3-(Hydroxymethyl)-2-methyl-4-quinolinol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling 3-(Hydroxymethyl)-2-methyl-4-quinolinol as a Chelating Fragment for Metalloenzyme Inhibition

Abstract

This guide details the experimental validation of 3-(Hydroxymethyl)-2-methyl-4-quinolinol (HMQ) as a privileged scaffold for enzyme inhibition. While quinoline derivatives are historically recognized for antimalarial and antibacterial properties, the specific 3-hydroxymethyl-4-quinolinol motif presents a unique bidentate chelating pharmacophore capable of targeting metalloenzymes. This protocol focuses on profiling HMQ against Soybean Lipoxygenase-1 (LOX-1) , a robust model for human arachidonate 5-lipoxygenase (5-LOX), a key inflammatory mediator. The guide covers in silico docking, in vitro spectrophotometric assays, and kinetic mechanism determination.

Introduction & Mechanism of Action

The Compound: 3-(Hydroxymethyl)-2-methyl-4-quinolinol (CAS: 90097-45-3) exists in tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolinone (keto) forms. The proximity of the 4-oxygen and the 3-hydroxymethyl oxygen creates a "hard" ligand environment ideal for coordinating high-valent metals (e.g., Fe³⁺, Mn²⁺).

Mechanism of Action (MOA): Lipoxygenases (LOXs) contain a non-heme iron atom at their catalytic center.[1] The active site iron cycles between Fe²⁺ (inactive) and Fe³⁺ (active).

  • Hypothesis: HMQ acts as a competitive chelator . The 4-hydroxyl and 3-hydroxymethyl groups displace a water molecule or coordinate directly to the active site Iron, preventing the oxidation of the fatty acid substrate (Linoleic Acid) and blocking the radical cycle.

Significance: Inhibitors of 5-LOX are critical for treating asthma and inflammatory diseases. HMQ serves as a low-molecular-weight Fragment Lead (MW ~189 Da) with high ligand efficiency, suitable for further elaboration into potent drugs.

Figure 1: Mechanism of Action & Workflow

MOA_Workflow cluster_protocol Validation Protocol Compound 3-(Hydroxymethyl)- 2-methyl-4-quinolinol Target Lipoxygenase (LOX) [Active Site Fe3+] Compound->Target Bidentate Chelation Complex Enzyme-Inhibitor Chelate Complex Target->Complex Stabilization Outcome Inhibition of Leukotriene Synthesis Complex->Outcome Blockade Step1 1. In Silico Docking (PDB: 1YGE) Step2 2. Spectrophotometric Screening (234 nm) Step1->Step2 Step3 3. Kinetic Analysis (Lineweaver-Burk) Step2->Step3

Caption: Workflow for validating HMQ as a metalloenzyme inhibitor via iron chelation.

Protocol 1: In Silico Molecular Docking[1]

Before wet-lab testing, validate the binding mode using molecular docking.

Software: AutoDock Vina or PyRx. Target Structure: Soybean Lipoxygenase-1 (PDB ID: 1YGE ).

Step-by-Step Procedure:

  • Protein Prep:

    • Download PDB 1YGE . Remove water molecules.

    • Retain the Fe³⁺ atom (essential for this mechanism).

    • Add polar hydrogens and Kollman charges.

  • Ligand Prep:

    • Construct 3-(Hydroxymethyl)-2-methyl-4-quinolinol in 3D.

    • Energy minimize (MM2 force field).

    • Crucial: Generate tautomers. Dock both the 4-quinolinol (aromatic) and 4-quinolinone (keto) forms. The keto form is often the major species in solution.

  • Grid Generation:

    • Center the grid box on the Iron atom (Fe 839).

    • Dimensions: 20 x 20 x 20 Å.

  • Docking & Analysis:

    • Run docking.[2]

    • Success Criteria: Look for poses where the 4-O and 3-CH₂OH oxygens are within 2.0–2.8 Å of the Iron atom.

    • Score: A binding affinity < -6.0 kcal/mol suggests a viable fragment hit.

Protocol 2: In Vitro Enzyme Inhibition Assay

This assay measures the conversion of Linoleic Acid to 13-hydroperoxyoctadecadienoic acid (13-HPOD), which absorbs strongly at 234 nm .

Reagents:

  • Enzyme: Soybean Lipoxygenase (Type I-B), Sigma-Aldrich.

  • Substrate: Linoleic Acid (sodium salt).

  • Inhibitor: 3-(Hydroxymethyl)-2-methyl-4-quinolinol (Dissolve in DMSO; Stock 10 mM).

  • Buffer: 0.2 M Borate Buffer, pH 9.0.

  • Control Inhibitor: Quercetin or Nordihydroguaiaretic acid (NDGA).

Assay Setup (96-Well Plate or Cuvette):

ComponentVolume (µL)Final Conc.Notes
Borate Buffer (pH 9.0) 240-Maintain pH 9.0 for optimal LOX activity
Enzyme Solution 10~200 U/mLAdd last to initiate reaction
Inhibitor (HMQ) 101 – 100 µMTest range: 0, 10, 25, 50, 100 µM
Substrate (Linoleic Acid) 40250 µMPrepare fresh; keep on ice
Total Volume 300 µL

Procedure:

  • Pre-incubation: Mix Buffer and Inhibitor (HMQ) in the cuvette/well. Add Enzyme. Incubate at 25°C for 5 minutes . This allows the inhibitor to coordinate with the active site Iron.

  • Initiation: Add Linoleic Acid substrate. Mix rapidly by pipetting.

  • Measurement: Immediately monitor Absorbance at 234 nm for 3–5 minutes (kinetic mode).

  • Blank: Run a blank with Buffer + Substrate (no enzyme) to correct for spontaneous oxidation.

Data Analysis: Calculate the % Inhibition using the initial velocity (slope of the linear portion of the curve):



Plot % Inhibition vs. Log[Concentration] to determine the IC50 .

Protocol 3: Kinetic Mechanism Determination

To confirm if HMQ is a competitive inhibitor (binding the active site) or a non-competitive chelator (stripping the metal), perform a kinetic study.

Experimental Design:

  • Run the assay at 4 different concentrations of Linoleic Acid (e.g., 50, 100, 250, 500 µM).

  • Run each substrate concentration against 3 concentrations of HMQ (e.g., 0, 10, 25 µM).

Analysis (Lineweaver-Burk Plot): Plot


 (y-axis) vs. 

(x-axis).
PatternInterpretationRelevance to HMQ
Lines intersect at Y-axis Competitive Inhibitor binds active site (likely chelation in situ).
Lines intersect at X-axis Non-Competitive Inhibitor binds elsewhere (allosteric).
Lines Parallel Uncompetitive Binds only to Enzyme-Substrate complex.

Expert Insight: For hydroxymethyl-quinolinols, a Mixed or Competitive profile is expected. If the lines intersect left of the Y-axis but above the X-axis (Mixed Inhibition), it suggests the compound may bind to the iron regardless of substrate presence, altering the redox potential.

Troubleshooting & Optimization

  • Solubility: HMQ is hydrophobic. Ensure DMSO concentration in the final assay does not exceed 2-5%, as DMSO can inhibit LOX at high concentrations.

  • Interference: Quinoline derivatives can fluoresce or absorb UV. Run a "Compound Only" control at 234 nm to ensure the inhibitor itself doesn't absorb significantly at the detection wavelength.

  • False Positives: Add excess Fe²⁺ (e.g., 100 µM FeSO₄) to the reaction. If inhibition is reversed, the mechanism is confirmed as metal chelation .

References

  • Synthesis of HMQ Scaffold: Jentsch, N. G., et al. (2018). "Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives." Beilstein Journal of Organic Chemistry, 14, 2529–2536.[3] Link

  • LOX Inhibition by Quinolinones: Pontiki, E., et al. (2021). "Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone." Molecules, 26(4), 1160. Link

  • Quinoline-based Enzyme Inhibition: Zhou, J., et al. (2024).[4][5] "Quinoline-based compounds can inhibit diverse enzymes that act on DNA."[4][5] Cell Chemical Biology, 31, 2112–2127.[4] Link

  • Cinnoline Isosteres (PTP1B Inhibition): Lelyukh, M., et al. (2023). "Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones." International Journal of Molecular Sciences, 24(5), 4447. Link

Sources

Method

Application Note: High-Precision Cytotoxicity Profiling of Quinolinol Derivatives

Executive Summary & Scientific Rationale Quinolinol derivatives (specifically 8-hydroxyquinolines) represent a unique class of metallodrugs. Unlike standard alkylating agents, their cytotoxicity is frequently driven by m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Quinolinol derivatives (specifically 8-hydroxyquinolines) represent a unique class of metallodrugs. Unlike standard alkylating agents, their cytotoxicity is frequently driven by metal chelation and ionophore activity . They bind transition metals (Cu²⁺, Fe²⁺, Zn²⁺) in the extracellular matrix and transport them intracellularly, triggering oxidative stress (ROS), proteasome inhibition, and "cuproptosis" [1, 2].

The Critical Challenge: Standard cytotoxicity workflows often fail with quinolinols due to Assay Interference .

  • Redox Artifacts: Quinolinols are redox-active. They can chemically reduce tetrazolium salts (MTT/MTS) to formazan in the absence of viable cells, causing false-negative cytotoxicity results (overestimation of viability) [5].[1]

  • Solubility & Precipitation: These hydrophobic scaffolds often precipitate upon dilution into aqueous media, leading to erratic dose-response curves [4].

This guide provides a validated, artifact-free workflow designed specifically to bypass these pitfalls.

Phase I: Compound Management (The Solubility Check)

Quinolinol derivatives are notoriously hydrophobic. Visual clarity in DMSO does not guarantee solubility in culture media.

Protocol A: Solubility Validation

Do not proceed to cell culture without this step.

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM or 20 mM. Sonicate for 10 mins to ensure complete dissolution.

  • Precipitation Test (Nephelometry Surrogate):

    • Prepare a mock culture plate with 100 µL of complete media (10% FBS) per well.

    • Spike compounds at the highest intended test concentration (e.g., 100 µM).[2]

    • Incubate at 37°C for 4 hours.

    • Readout: Measure Absorbance at 600 nm (turbidity) or inspect under a phase-contrast microscope.

    • Criterion: If OD600 > 0.05 above background, the compound has precipitated. Lower the testing range.

Table 1: Solvent Limits for Quinolinol Assays

Parameter Limit Reason
Max DMSO (Final) < 0.5% (v/v) DMSO increases membrane permeability, artificially enhancing ionophore activity.
Serum (FBS) 10% (Standard) Quinolinols bind serum albumin. Reducing serum to 1% increases potency but reduces physiological relevance.

| pH Stability | 7.2 - 7.4 | Solubility of quinolinols is highly pH-dependent due to the amphoteric nitrogen. |

Phase II: Assay Selection Strategy

Because quinolinols can chemically reduce MTT, metabolic assays based on tetrazolium reduction are contraindicated unless rigorous cell-free controls are used.

Recommended Primary Assay: Sulforhodamine B (SRB) .

  • Mechanism:[3][4][5] Binds to protein basic amino acid residues. Measures total biomass, not metabolic activity.

  • Advantage:[2] Unaffected by redox cycling or metal chelation.

Recommended Secondary Assay: ATP Luminescence (e.g., CellTiter-Glo) .

  • Mechanism:[3][4][5] Quantifies ATP as a marker of metabolically active cells.

  • Advantage:[2] High sensitivity; lysis step eliminates extracellular compound interference.

Visualization: Assay Selection Logic

AssaySelection Start Select Cytotoxicity Assay for Quinolinol Derivative Q1 Is the compound Redox Active / Metal Chelator? Start->Q1 MTT MTT / MTS Assay Q1->MTT No (Rare) SafePath Non-Redox Dependent Readouts Q1->SafePath Yes (Typical) Warning HIGH RISK: Chemical reduction of dye (False Viability) MTT->Warning SRB Sulforhodamine B (SRB) (Total Protein/Biomass) SafePath->SRB Cost-Effective Screening ATP ATP Luminescence (CellTiter-Glo) SafePath->ATP High Sensitivity Confirmation

Figure 1: Decision matrix for selecting cytotoxicity endpoints. Note the exclusion of MTT for redox-active quinolinols.

Phase III: Validated Screening Protocols

Protocol B: The SRB Assay (Biomass Quantification)

This is the robust "Gold Standard" for this compound class.

Materials:

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).

  • Stain: 0.057% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Workflow:

  • Seeding: Seed cells (e.g., MCF-7, HepG2) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Add quinolinol serial dilutions (e.g., 0.1 µM to 100 µM).

    • Control: Vehicle (0.5% DMSO).

    • Blank: Media only (no cells).

  • Incubation: 48–72 hours at 37°C.

  • Fixation (Critical):

    • Gently layer 50 µL of cold 10% TCA directly onto the 100 µL growth media. Do not aspirate media first (prevents loss of floating dead cells).

    • Incubate at 4°C for 1 hour.

  • Washing: Wash 4x with tap water. Air dry completely.

  • Staining: Add 100 µL SRB solution for 15 mins.

  • Destain: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 150 µL 10 mM Tris base. Shake for 10 mins.

  • Read: Absorbance at 510 nm .

Protocol C: The "Cell-Free" Interference Check

Mandatory if you persist in using MTT/MTS.

  • Prepare a 96-well plate with media without cells.

  • Add the quinolinol derivative at the highest test concentration (e.g., 50 µM).

  • Add MTT reagent and incubate for 4 hours.

  • Observation: If the solution turns purple/dark before adding solubilization buffer, the compound is chemically reducing the dye. The assay is invalid.

Phase IV: Mechanistic Validation (Efficacy)

Quinolinols often act via ROS generation and Metal-Dependent Cytotoxicity . You must validate this mechanism to distinguish it from general necrosis.

Visualizing the Mechanism

The following diagram illustrates the "Trojan Horse" mechanism where the ligand facilitates copper entry, leading to ROS.

Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cu_ext Cu2+ Complex Lipophilic Cu-Ligand Complex Cu_ext->Complex Chelation Drug Quinolinol (Ligand) Drug->Complex Dissoc Complex Dissociation Complex->Dissoc Membrane Permeation Cu_int Cu+/Cu2+ Overload Dissoc->Cu_int Proteasome Proteasome Inhibition Dissoc->Proteasome Inhibits Fenton Fenton Reaction Cu_int->Fenton ROS ROS Surge (OH•) Fenton->ROS Death Apoptosis / Cuproptosis ROS->Death Proteasome->Death

Figure 2: The "Copper Ionophore" mechanism common to bioactive quinolinols. Note the dual pathway of ROS generation and proteasome inhibition.

Protocol D: ROS Detection (DCFDA)
  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Treatment: Treat cells with IC50 of the compound for 6–12 hours.

  • Staining: Wash cells with PBS.[6] Incubate with 10 µM H2DCFDA for 30 mins in serum-free media.

  • Rescue Control (Self-Validation): Co-treat one group with N-Acetylcysteine (NAC, 5 mM) .

    • Logic: If cytotoxicity and fluorescence are reduced by NAC, the mechanism is ROS-dependent.

  • Readout: Flow cytometry (FITC channel) or Fluorescence Plate Reader (Ex/Em: 485/535 nm).

Protocol E: Metal Dependency Check (Rescue Assay)

To confirm the compound acts as a metal ionophore:

  • Co-treatment: Treat cells with the quinolinol +/- a membrane-impermeable metal chelator (e.g., EDTA , 100 µM) or a copper chelator (Tetrathiomolybdate ).

  • Outcome: If the toxicity is reduced by adding EDTA (which strips extracellular copper preventing the "Trojan Horse" entry), the drug is a metal-dependent ionophore [1, 2].

Data Analysis & Reporting

IC50 Calculation: Do not use linear regression. Use Non-linear regression (4-parameter logistic curve) .

  • Equation:

    
    
    

Quality Control Metrics:

  • Z-Factor: For screening plates, ensure Z' > 0.5.

    • Where

      
       is positive control (100% kill, e.g., Doxorubicin) and 
      
      
      
      is negative control (DMSO).

References

  • Oliveri, V. (2020).[7] "Selective Targeting of Cancer Cells by Copper Ionophores: An Overview." Frontiers in Molecular Biosciences, 9, 841814.

  • Prachayasittikul, V. et al. (2013).[8] "Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases." RSC Advances.

  • Ulukaya, E. et al. (2004).[1] "Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay." Chemotherapy, 50(1), 43-50.

  • Carvajal, M.T. et al. (2019). "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." AAPS PharmSciTech, 20, 138.

  • Stockert, J.C. et al. (2012). "Assays for Viability: A Review." Acta Histochemica, 114(8), 785-796.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 3-(Hydroxymethyl)-2-methyl-4-quinolinol Synthesis

Welcome to the technical support center for the synthesis of 3-(Hydroxymethyl)-2-methyl-4-quinolinol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to opti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Hydroxymethyl)-2-methyl-4-quinolinol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this specific synthesis, overcome common experimental hurdles, and improve overall yield and purity. The 4-hydroxyquinoline (or 4-quinolinone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents[1][2]. However, the introduction of functional groups at the C3 position can be challenging.

This document moves beyond a simple protocol, offering in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the causality behind each step, enabling you to adapt and troubleshoot effectively.

Optimized Synthesis Protocol: Hydroxymethylation of 2-Methyl-4-quinolinol

This protocol details the direct hydroxymethylation of 2-methyl-4-quinolinol. The procedure is designed for high yield and purity, but it requires careful control of reaction parameters.

Reaction Principle: The synthesis proceeds via an electrophilic substitution reaction. The 4-hydroxy group of the quinolinol tautomer activates the heterocyclic ring, making the C3 position nucleophilic and susceptible to attack by an electrophile, in this case, protonated formaldehyde.

Step-by-Step Methodology
  • Reagent Preparation & Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methyl-4-quinolinol (1.59 g, 10 mmol).

    • Add glacial acetic acid (50 mL) to the flask. Stir the mixture at room temperature to form a suspension.

    • Flush the system with dry nitrogen for 10 minutes to create an inert atmosphere. This is crucial as 4-hydroxyquinolines can be susceptible to air oxidation, which may form colored by-products.

  • Reaction Execution:

    • To the stirred suspension, add aqueous formaldehyde (37% w/w, 0.97 mL, 12 mmol, 1.2 equivalents) dropwise over 5 minutes.

    • Heat the reaction mixture to 80-85°C using an oil bath. The suspension should gradually become a clear, pale-yellow solution as the reaction progresses.

    • Maintain the temperature and continue stirring for 4-6 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol (9:1).

    • Spot the starting material (2-methyl-4-quinolinol) and the reaction mixture on the same plate. The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting material.

    • The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A white or off-white precipitate will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and unreacted formaldehyde.

  • Purification:

    • For high purity, recrystallize the crude product from a mixture of Dimethylformamide (DMF) and water or from acetic acid.

    • Dry the purified white crystalline solid under vacuum at 60°C for 12 hours.

    • Expected Yield: 75-85%. Melting Point: >250°C.

Visualizing the Core Chemistry

Reaction Mechanism

The diagram below illustrates the acid-catalyzed electrophilic aromatic substitution mechanism for the hydroxymethylation of 2-methyl-4-quinolinol.

G cluster_activation Step 1: Electrophile Activation cluster_substitution Step 2: Electrophilic Substitution cluster_final Step 3: Deprotonation F H₂C=O Formaldehyde EF [H₂C=OH]⁺ Activated Electrophile (Protonated Formaldehyde) F->EF + H H⁺ (from Acetic Acid) H->EF + SM 2-Methyl-4-quinolinol (Nucleophile at C3) Int Sigma Complex (Carbocation Intermediate) SM->Int + [H₂C=OH]⁺ Prod_H Protonated Product Int->Prod_H - H⁺ (Resonance Stabilized) Final_Prod 3-(Hydroxymethyl)-2-methyl-4-quinolinol Prod_H->Final_Prod Deprotonation G start_node Start Synthesis d1 Reaction Complete? (TLC Check) start_node->d1 After 4-6h decision_node decision_node process_node process_node end_node High Yield, Pure Product fail_node fail_node d2 Single Spot? (Clean Product) d1->d2 Yes p1 Issue: Low Conversion d1->p1 No p3 Work-up & Precipitation d2->p3 Yes p4 Issue: Side Products d2->p4 No (Multiple Spots) p2 1. Check Acid Quality 2. Verify Temperature (≥80°C) 3. Ensure Vigorous Stirring p1->p2 Troubleshoot p2->d1 Continue Reaction d3 Product is White? p3->d3 p5 1. Reduce Formaldehyde (1.1 eq) 2. Reduce Reaction Time 3. Ensure N₂ Atmosphere p4->p5 Troubleshoot p5->fail_node Restart with new conditions p6 Dry Under Vacuum d3->p6 Yes p7 Issue: Impurities d3->p7 No (Colored Solid) p6->end_node p8 1. Wash Thoroughly with H₂O 2. Recrystallize from DMF/H₂O 3. Consider Charcoal/Hot Filtration p7->p8 Troubleshoot p8->p6

Sources

Optimization

Technical Support Center: Conrad-Limpach Reaction Troubleshooting

Welcome to the technical support center for the Conrad-Limpach quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in their synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Conrad-Limpach quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in their synthesis of 4-hydroxyquinolines (which exist in equilibrium with their tautomeric 4-quinolone form). As a robust and venerable reaction, the Conrad-Limpach synthesis is a cornerstone for accessing this important heterocyclic motif.[1][2][3] However, its sensitivity to reaction conditions, particularly temperature, can lead to a variety of side products and experimental challenges.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format. Each section explains the chemical principles behind the problem and offers validated, step-by-step protocols to get your reaction back on track.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My primary product is the 2-hydroxyquinoline isomer, not the 4-hydroxyquinoline I expected. What is causing this and how can I fix it?

Root Cause Analysis:

This is the most common and fundamentally important issue in Conrad-Limpach synthesis. The formation of the 2-hydroxyquinoline (or 2-quinolone) isomer arises from the competing Knorr quinoline synthesis pathway.[1][4][5] The regioselectivity is dictated by the initial reaction between the aniline and the β-ketoester, which is under thermodynamic versus kinetic control.[6]

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (room temperature to ~100 °C), the aniline's nitrogen preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This is a rapid, reversible reaction that forms a β-aminoacrylate (an enamine) intermediate. This intermediate, upon high-temperature cyclization (~250 °C), yields the desired 4-hydroxyquinoline.[1][2]

  • Knorr Pathway (Thermodynamic Control): At higher initial condensation temperatures (~140 °C or above), the reaction equilibrium shifts. The aniline attacks the less reactive ester carbonyl to form a more stable β-ketoanilide intermediate.[1][6] Although this reaction is slower, the product is thermodynamically favored and less prone to reversal. Subsequent cyclization of this anilide intermediate exclusively yields the 2-hydroxyquinoline isomer.[1]

Visualizing the Mechanistic Branch Point

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Aniline Aniline Intermediate_CL β-Aminoacrylate (Enamine Intermediate) Aniline->Intermediate_CL Kinetic Control (Low Temp, <100°C) Intermediate_Knorr β-Ketoanilide (Amide Intermediate) Aniline->Intermediate_Knorr Thermodynamic Control (High Temp, >140°C) Ketoester β-Ketoester Ketoester->Intermediate_CL Kinetic Control (Low Temp, <100°C) Ketoester->Intermediate_Knorr Thermodynamic Control (High Temp, >140°C) Product_4Q 4-Hydroxyquinoline Intermediate_CL->Product_4Q Thermal Cyclization (~250°C) Product_2Q 2-Hydroxyquinoline Intermediate_Knorr->Product_2Q Cyclization

Caption: Divergent pathways of the Conrad-Limpach vs. Knorr synthesis.

Troubleshooting Protocol:

The key is to separate the synthesis into two distinct temperature-controlled steps: enamine formation and cyclization.

Step 1: Controlled Enamine Formation (Kinetic Product)

  • Combine the aniline and 1.05 equivalents of the β-ketoester in a suitable solvent (e.g., toluene, ethanol, or even neat).

  • Add a catalytic amount of acid (e.g., a single drop of concentrated HCl or H₂SO₄, or a spatula tip of p-toluenesulfonic acid) to catalyze the condensation.[1][4]

  • Stir the mixture at a controlled temperature, typically between room temperature and 80 °C. Do not exceed 100 °C.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the aniline starting material and the formation of the enamine intermediate. Water removal via a Dean-Stark trap can help drive the reaction to completion.

  • Once the formation is complete, remove the catalyst (if solid) and the solvent under reduced pressure. The crude β-aminoacrylate is often an oil or low-melting solid that can be used directly in the next step.[2]

Step 2: High-Temperature Cyclization

  • Place the crude β-aminoacrylate intermediate into a flask equipped with a high-temperature thermometer and a reflux condenser.

  • Add a high-boiling, inert solvent. The choice of solvent is critical for reaching the required temperature and improving yield.[1][7]

  • Heat the mixture rapidly and with vigorous stirring to ~250 °C.[1][3] Maintain this temperature for 30-60 minutes.

  • Monitor the cyclization by TLC. Upon completion, cool the reaction mixture. The desired 4-hydroxyquinoline product often precipitates and can be collected by filtration.

ParameterConrad-Limpach (4-Quinolone)Knorr (2-Quinolone)
Step 1 Temp. Room Temp to < 100 °C> 140 °C
Intermediate β-Aminoacrylate (Enamine)β-Ketoanilide (Amide)
Control KineticThermodynamic
Step 2 Temp. ~250 °CTypically acid-catalyzed cyclization

Table 1. Critical Temperature Control for Regioselectivity.

FAQ 2: My reaction yields are very low (<30%) and I observe significant charring or polymerization. What's happening?

Root Cause Analysis:

Low yields accompanied by tar formation are almost always a result of improper conditions during the high-temperature cyclization step. The electrocyclic ring-closing reaction requires a very high activation energy.[1]

  • Insufficient Temperature: If the temperature does not reach the ~250 °C threshold, the cyclization will be slow or incomplete, leaving unreacted intermediate to decompose over time.

  • Poor Heat Transfer (No Solvent): Heating the enamine intermediate neat (without solvent) often leads to localized overheating and charring, while other parts of the mixture remain below the required reaction temperature.[1] Early reports of solvent-free cyclizations showed yields were often below 30%.[1][7]

  • Reactive Solvents: Using a solvent that is not inert at 250 °C can lead to side reactions and decomposition.

Troubleshooting Protocol:

The solution is to use a high-boiling, inert solvent to ensure uniform and efficient heat transfer.

  • Select an Appropriate Solvent: Choose a solvent with a boiling point well above 250 °C. The use of an inert solvent can dramatically increase yields, sometimes to over 90%.[1][7]

  • Ensure Sufficient Solvent Volume: Use approximately 10-20 mL of solvent per gram of the enamine intermediate to ensure the mixture can be stirred effectively and heated evenly.[2]

  • Rapid Heating: Bring the reaction mixture to the target temperature of 250-260 °C as quickly as possible with vigorous stirring to minimize the time the intermediate spends at intermediate temperatures where decomposition pathways can compete.

  • Product Isolation: After cooling, the product often precipitates. If it remains dissolved, the product can be precipitated by adding a non-polar solvent like hexanes or petroleum ether.

SolventBoiling Point (°C)NotesReference
Dowtherm A 257Excellent heat transfer, widely used standard.[8]
Diphenyl Ether 259Classic choice, similar properties to Dowtherm A.[8]
Mineral Oil > 275Inexpensive, but can make product isolation difficult.[1][8]
1,2,4-Trichlorobenzene 214Lower boiling point, may not be suitable for all substrates. Yields generally improve with higher boiling points.[8]
Ethyl Benzoate 212See 1,2,4-trichlorobenzene.[8]

Table 2. Common High-Boiling Solvents for Conrad-Limpach Cyclization.

FAQ 3: I am isolating an unexpected quinoline-4-carboxylic acid derivative. Where could this have come from?

Root Cause Analysis:

The formation of a quinoline-4-carboxylic acid points to a potential side reaction pathway known as the Pfitzinger reaction .[9] This can occur if your β-ketoester starting material undergoes hydrolysis to a β-ketoacid, which then decarboxylates to form a simple ketone. This ketone can then react with isatin, which can be formed in situ under harsh oxidative conditions from the aniline starting material or an indole impurity.

More commonly, if your starting aniline has an ortho-amino ketone or related functionality, it can undergo an intramolecular Pfitzinger-type reaction. However, the most likely scenario is contamination or degradation. The Pfitzinger reaction typically involves the condensation of isatin with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids.[9][10][11]

Troubleshooting Workflow: Investigating Unexpected Products

G Start Unexpected Quinolone -4-Carboxylic Acid Observed Check_Purity Verify Purity of Starting Materials (Aniline, β-Ketoester) Start->Check_Purity Check_Hydrolysis Assess for β-Ketoester Hydrolysis (Presence of water? Basic conditions?) Start->Check_Hydrolysis Check_Oxidation Consider Oxidative Conditions (Air leak at high temp? Metal catalyst?) Start->Check_Oxidation Pfitzinger Pfitzinger Reaction Occurring Check_Hydrolysis->Pfitzinger Isatin_Formation Isatin formation in situ? Check_Oxidation->Isatin_Formation Isatin_Formation->Pfitzinger Solution Solution: 1. Use fresh, purified starting materials. 2. Ensure anhydrous conditions. 3. Run reaction under inert atmosphere (N₂ or Ar). Pfitzinger->Solution

Caption: Diagnostic workflow for Pfitzinger side product formation.

Preventative Measures:

  • Ensure Starting Material Purity: Use freshly distilled aniline and high-purity β-ketoester. Verify their identity and purity by NMR or GC-MS before use.

  • Maintain Anhydrous Conditions: Particularly during the initial condensation, ensure your solvent and glassware are dry to prevent hydrolysis of the β-ketoester.

  • Use an Inert Atmosphere: During the high-temperature cyclization step, blanketing the reaction with an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that might lead to the formation of isatin-like species.

By carefully controlling the reaction temperature in a stepwise manner and using an appropriate high-boiling inert solvent, the formation of the major side products in the Conrad-Limpach synthesis can be effectively suppressed, leading to high yields of the desired 4-hydroxyquinoline product.

References

  • Conrad–Limpach synthesis. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Conrad-Limpach Synthesis. SynArchive. Retrieved February 15, 2026, from [Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. (Abstract available from Scribd: [Link])

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. Retrieved February 15, 2026, from [Link]

  • Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. KOPS - University of Konstanz. Retrieved February 15, 2026, from [Link]

  • Aggarwal, M., et al. (2022). Quinoline: Synthesis to Application. ResearchGate. DOI: 10.1016/B978-0-323-99853-5.00007-4. (Article available from [Link])

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Skraup synthesis of Quinoline. CUTM Courseware. Retrieved February 15, 2026, from [Link]

  • Conrad-Limpach Cyclization. Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Huffman, K. R., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 13(12), 3100-3108. (Available from [Link])

  • Pfitzinger reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Pfitzinger Reaction. YouTube. GKS Chemistry. Retrieved February 15, 2026, from [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. Chem Logic. Retrieved February 15, 2026, from [Link]

  • The Pfitzinger Reaction. (Review). Scribd. Retrieved February 15, 2026, from [Link]

  • Sangshetti, J., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). (Available from [Link])

  • Chemistry of Pfitzinger Synthesis. Scribd. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Guide: Solubilization &amp; Handling of 3-(Hydroxymethyl)-2-methyl-4-quinolinol

Topic: 3-(Hydroxymethyl)-2-methyl-4-quinolinol solubility issues in DMSO Content Type: Technical Support Center Guide Role: Senior Application Scientist Executive Summary: The "Brick Dust" Challenge Compound Identity: 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Hydroxymethyl)-2-methyl-4-quinolinol solubility issues in DMSO Content Type: Technical Support Center Guide Role: Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

Compound Identity: 3-(Hydroxymethyl)-2-methyl-4-quinolinol (CAS: 103989-01-1) Common Issue: Users frequently report incomplete dissolution in DMSO, formation of "cloudy" suspensions upon thawing, or immediate precipitation when diluted into aqueous buffers.

The Scientist’s Perspective: This compound is not merely "hydrophobic."[1][2] It behaves as a "brick dust" molecule—a term we use in medicinal chemistry for compounds with high crystal lattice energy. The difficulty arises from its tautomeric nature . While often drawn as the 4-quinolinol (aromatic enol), it predominantly exists as the 4-quinolone (keto-form) in the solid state and polar aprotic solvents like DMSO [1].

This keto-form enables a dual hydrogen-bond network:

  • Intermolecular Stacking: Strong N-H···O=C interactions between quinolone cores.

  • Side-Chain Locking: The C3-hydroxymethyl group (-CH₂OH) acts as both an H-bond donor and acceptor, further "stapling" the crystal lattice together.

To dissolve this, we must energetically disrupt these networks. Simple vortexing is rarely sufficient.

Critical Solubilization Protocol

Phase A: Preparation of the DMSO Master Stock

Target Concentration: 10 mM – 50 mM (Empirical limit ~50 mg/mL for similar analogs [2], but 10-20 mM is recommended for stability).

StepActionScientific Rationale
1 Weighing Weigh the powder into a glass vial. Avoid plastic microfuge tubes for initial dissolution if heating is required.
2 Solvent Addition Add high-grade anhydrous DMSO (≥99.9%).
3 Vortex Vortex vigorously for 60 seconds. Note: The solution will likely remain cloudy.
4 Sonication (Critical) Sonicate in a water bath at 40°C for 10–15 minutes .
5 Visual Check Hold the vial against a light source. If "schlieren" lines (refractive swirls) or micro-particulates are visible, the lattice is not fully broken.
6 Thermal Shift If still cloudy, heat to 60°C for 5–10 minutes. Do not exceed 80°C to prevent thermal degradation of the hydroxymethyl group.
Phase B: Aqueous Dilution (The "Crash-Out" Zone)

The most common failure point is diluting the DMSO stock into culture media or buffer.

The Mechanism of Failure: DMSO is hygroscopic. When a DMSO stock hits water, the solvent hydration shell forms instantly, stripping DMSO molecules away from the quinolinol. If the compound’s local concentration exceeds its thermodynamic aqueous solubility (often <100 µM), it aggregates immediately.

The Fix: Serial Dilution Strategy Never pipet a high-concentration stock (e.g., 50 mM) directly into aqueous media.

  • Intermediate Dilution: Dilute the Master Stock into pure DMSO first to create a Working Stock (e.g., 1000x the final assay concentration).

  • Rapid Dispersion: Pipet the Working Stock into the media while vortexing the media . This prevents local zones of supersaturation.

Troubleshooting Guide (Q&A)

Q1: I see a fine precipitate after freezing and thawing my DMSO stock. Is it ruined?

Diagnosis: No, this is Crystal Seeding . Explanation: At -20°C, DMSO freezes. As it solidifies, it excludes the solute, concentrating the quinolinol into microscopic pockets where it re-crystallizes. Solution:

  • Thaw the vial completely at Room Temperature (RT).

  • Required: Sonicate at 40°C for 5 minutes before every use.

  • Verify: Ensure the solution is optically clear. Never use a suspension; the concentration will be unknown.

Q2: Why does the solution turn yellow/green over time?

Diagnosis: Oxidative Degradation or Photolysis . Explanation: Quinolones are photosensitive. Furthermore, DMSO can act as a mild oxidant under certain conditions. The hydroxymethyl group is susceptible to oxidation to the aldehyde. Solution:

  • Store stocks in amber glass vials .

  • Wrap tubes in aluminum foil.

  • Purge the headspace with nitrogen/argon if storing for >1 month.

Q3: Can I use Ethanol instead of DMSO?

Diagnosis: Not Recommended. Explanation: While ethanol is a protic solvent, it lacks the dipole moment of DMSO to disrupt the quinolone stacking. Solubility in ethanol is typically 10–50x lower than in DMSO. Alternative: If DMSO is toxic to your cells, use DMF (Dimethylformamide), though it shares similar toxicity profiles. For in vivo work, consider a vehicle of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [2].[3]

Visualizing the Workflow

Diagram 1: Solubilization Decision Tree

This logic flow ensures you do not waste compound on failed dissolution attempts.

SolubilizationFlow Start Start: Solid Powder AddDMSO Add Anhydrous DMSO (Target 10-50 mM) Start->AddDMSO Vortex Vortex 60s AddDMSO->Vortex Check1 Is Solution Clear? Vortex->Check1 Sonicate Sonicate 40°C (15 mins) Check1->Sonicate No (Cloudy) Success Success: Aliquot & Store (-20°C, Dark) Check1->Success Yes Check2 Is Solution Clear? Sonicate->Check2 Heat Heat to 60°C (5-10 mins) Check2->Heat No Check2->Success Yes Check3 Is Solution Clear? Heat->Check3 Check3->Success Yes Fail Failure: Check Purity or Reduce Conc. Check3->Fail No (Precipitate persists)

Caption: Step-by-step decision matrix for solubilizing high-lattice-energy quinolinols.

Diagram 2: The "Crash-Out" Mechanism

Understanding why dilution fails is key to preventing it.

CrashOut DMSO_State DMSO Stock (Solvated) Water_Add Addition to Aqueous Buffer DMSO_State->Water_Add Competition H2O Strips DMSO (Hydration Shell) Water_Add->Competition Rapid Mixing Aggregation Quinolone Stacking (Hydrophobic Effect) Competition->Aggregation Local Supersaturation Precipitate Precipitation (Bioassay Failure) Aggregation->Precipitate

Caption: The kinetic pathway of precipitation during aqueous dilution.

Physicochemical Data Summary

PropertyValueRelevance to Solubility
Molecular Weight ~189.21 g/mol Small molecule, but high density.
LogP (Predicted) ~1.5 – 2.0Moderately lipophilic; prefers organic solvents.
pKa (Acidic) ~9–10 (-OH)Deprotonation at high pH increases solubility.
pKa (Basic) ~2–3 (N)Protonation at low pH increases solubility.
H-Bond Donors 2 (-OH, -NH)High potential for self-aggregation.
Preferred Solvent DMSO, DMFAprotic solvents disrupt H-bond network.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67024, 3-hydroxy-2-methylquinoline-4-carboxylic acid (Analogous Structural Class). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[4] Drug Discovery Today.[4] Retrieved from [Link]

Sources

Optimization

preventing degradation of 4-hydroxyquinoline compounds in solution

Ticket Status: OPEN Topic: Preventing Degradation & Instability in Solution Assigned Specialist: Senior Application Scientist[1] Core Directive & Scope Welcome to the technical support repository for 4-hydroxyquinoline (...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Preventing Degradation & Instability in Solution Assigned Specialist: Senior Application Scientist[1]

Core Directive & Scope

Welcome to the technical support repository for 4-hydroxyquinoline (4-HQ) and its associated quinolone scaffolds.

Users frequently report "degradation" which, upon forensic analysis, often turns out to be precipitation due to tautomeric shifts or oxidative dimerization triggered by light. This guide moves beyond basic storage advice to explain the molecular mechanics driving these failures, ensuring your experimental data remains reproducible.

The Molecular Reality: Tautomerism

To stabilize 4-HQ, you must first understand what it is in solution. Despite the name "4-hydroxy," this compound rarely exists as an enol (alcohol) in aqueous environments.

  • The Trap: In polar solvents (Water, DMSO, Methanol), 4-HQ predominates as the 4-quinolone (keto) tautomer.

  • The Consequence: The keto form has distinct solubility and chelation properties compared to the enol form. If you treat it purely as a phenol-like hydroxy compound, your solubility calculations will fail.[1]

Diagram 1: The Tautomeric Stability & Degradation Pathway

This decision tree illustrates the molecular fate of 4-HQ based on environmental stressors (Light, pH, Metals).

HQ_Degradation Start 4-Hydroxyquinoline (Solid State) Solvent Solvation (Polar Solvent) Start->Solvent Keto 4-Quinolone Form (Major Species) Solvent->Keto Favored Equilibrium Enol 4-Hydroxy Form (Minor Species) Solvent->Enol Trace UV UV Light (Excitation) Keto->UV hν Absorption Chelation Metal Complexation (Insoluble Precipitate) Keto->Chelation + Mg²⁺/Fe³⁺ Triplet Triplet State (³HQ*) UV->Triplet ISC ROS ROS Generation (¹O₂, O₂•⁻) Triplet->ROS Energy Transfer Oxidation Oxidative Degradation (N-oxide / Ring Opening) ROS->Oxidation Type II Photo-oxidation

Caption: Figure 1. The degradation cascade showing the dominance of the Keto tautomer and the critical pathway of photo-induced oxidation.

Critical Stability Factors (The "Why" & "How")

A. Photodegradation (The Primary Threat)

Quinolones are notorious for Type II Photochemical Reactions . Upon exposure to UV or intense white light, the quinolone core enters an excited triplet state. This state transfers energy to dissolved oxygen, creating Singlet Oxygen (


), a highly reactive species that attacks the molecule itself or adjacent biomolecules.
  • Symptom: Solution turns yellow/brown or pink over time.[1]

  • Protocol:

    • Amber Glass is Mandatory: Clear glass allows 90% of UV transmission.[1] Amber glass cuts this to <10% below 400nm.[1]

    • Foil Wrapping: For long-term experiments on the bench, wrap vials in aluminum foil.

B. Solubility & pH (The "Precipitate" Trap)

4-HQ is amphoteric.[1] It has a basic Nitrogen (pyridine-like) and an acidic proton (on the oxygen in enol form, or NH in keto form).

  • Isoelectric Point (pI): Solubility is lowest near neutral pH (pH 6.5 – 7.[1]5) where the zwitterionic form dominates and net charge is zero.

  • The Fix: Store stocks in DMSO (aprotic, prevents proton exchange) or adjust aqueous buffers to pH < 5 or pH > 9 to ensure ionization and solubility.

C. Metal Chelation

The carbonyl oxygen (position 4) and the nitrogen (position 1) can form stable chelate rings with divalent cations (


).
  • Risk: Even trace metals in low-quality water can cause "mysterious" precipitation or catalyze Fenton oxidation (if Iron is present).[1]

  • The Fix: Always include 1 mM EDTA in aqueous buffers if biological compatibility allows.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this for long-term storage (-20°C).[1]

StepActionTechnical Rationale
1 Weigh 4-HQ powder into an Amber vial.Prevents immediate photo-excitation during weighing.[1]
2 Add DMSO (Dimethyl Sulfoxide) .[1][2]Do NOT use water. DMSO stabilizes the compound and prevents hydrolysis/precipitation.
3 Vortex until fully dissolved.Ensure no micro-crystals remain to act as nucleation sites.[1]
4 Argon/Nitrogen Purge (Optional but Recommended).[1]Gently blow inert gas into the headspace for 10s to displace oxygen.
5 Seal with a PTFE-lined cap and store at -20°C.PTFE prevents leaching of plasticizers by DMSO.[1]
Protocol B: Aqueous Working Solution (For Immediate Use)

Use this for adding to cell culture or enzymatic assays.

  • Check Buffer pH: Ensure your buffer is NOT exactly pH 7.0 if high concentrations (>100 µM) are needed.[1] pH 7.4 (PBS) is risky for high concentrations; consider pH 8.0 if possible.[1]

  • Chelation: Add EDTA (0.5 - 1.0 mM) to the buffer before adding the 4-HQ stock. This scavenges trace metals that would otherwise complex with the quinolone.

  • Dilution: Add the DMSO stock dropwise to the vortexing buffer.

    • Critical: Do not add buffer to the DMSO stock; this causes local high-concentration "shock" and precipitation.[1]

Troubleshooting Matrix (FAQ)

Ticket #101: "My solution turned pink/brown overnight."

Diagnosis: Oxidative Photodegradation.[1] Root Cause: The solution was likely left on a benchtop exposed to ambient light, generating Reactive Oxygen Species (ROS). Solution: Discard the solution. Freshly prepare the next batch in amber tubes and keep them in a drawer or box when not actively pipetting.

Ticket #102: "I see fine needles precipitating in PBS (pH 7.4)."

Diagnosis: Isoelectric Precipitation.[1] Root Cause: You are operating too close to the isoelectric point where the zwitterion has minimal solubility. Solution:

  • Lower concentration (if experimental design permits).[1]

  • Switch solvent system (e.g., include 5-10% DMSO or Ethanol as a co-solvent).[1]

  • Shift pH slightly to 8.0 or 6.0 to induce a charge on the molecule.

Ticket #103: "The compound lost potency in my iron-rich media."

Diagnosis: Metal Complexation.[1] Root Cause: 4-HQ chelated the Iron (


) in the media. This removes free drug from solution and can also strip essential iron from cells/enzymes (off-target toxicity).[1]
Solution:  This is an intrinsic property of the molecule. You must control for chelation by running a control arm with a non-chelating analog or adding excess Iron (though this complicates the assay).

Decision Logic: Troubleshooting Workflow

Troubleshooting Issue User Report: Instability Observed Visual Visual Inspection Issue->Visual ColorChange Color Change (Pink/Brown) Visual->ColorChange Precipitate Precipitation (Crystals/Cloudiness) Visual->Precipitate LightCheck Was it exposed to light? ColorChange->LightCheck pHCheck Is pH neutral (6.5 - 7.5)? Precipitate->pHCheck ActionLight Action: Use Amber Vials & Degas Solution LightCheck->ActionLight Yes MetalCheck Are divalent ions present? pHCheck->MetalCheck No ActionpH Action: Adjust pH (Acidify/Basify) or Increase DMSO % pHCheck->ActionpH Yes (Isoelectric Trap) ActionChel Action: Add EDTA or Remove Metals MetalCheck->ActionChel Yes (Chelation)

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of 4-HQ instability.

References

  • Tautomerism of 4-Hydroxyquinoline

    • Wosnitza, E. et al. (2003). Tautomerism of 4-Hydroxy-4(1H) quinolone.[1][2][3] Z. Naturforsch.

    • Key Finding: Confirms the keto-form preference in polar solvents.
  • Photodegradation Mechanisms

    • Albini, A. & Monti, S. (2003). Photochemistry of the fluoroquinolones.[4] Chemical Society Reviews.[1]

    • Key Finding: Details the Type II reaction pathway gener
  • Solubility and Chelation

    • Ross, D.L. & Riley, C.M. (1990). Physicochemical properties of the fluoroquinolone antimicrobials.[4][5][6][7][8] International Journal of Pharmaceutics.[5]

    • Key Finding: Establishes pH-dependent solubility profiles and metal chel
  • General Stability Data

    • PubChem Compound Summary for CID 69141: 4-Hydroxyquinoline.
    • Key Finding: Physical properties, pKa d

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: SAR and Therapeutic Potential of 2-Methyl-4-Quinolinol Analogs

Executive Summary This guide analyzes the structure-activity relationship (SAR) of 2-methyl-4-quinolinol (tautomeric with 2-methyl-4(1H)-quinolone ) derivatives. While historically recognized as the core scaffold of Endo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 2-methyl-4-quinolinol (tautomeric with 2-methyl-4(1H)-quinolone ) derivatives. While historically recognized as the core scaffold of Endochin (a potent antimalarial discovered in the 1940s), modern optimization has revitalized this class as Endochin-Like Quinolones (ELQs) .

ELQs are mitochondrial electron transport inhibitors targeting the cytochrome


 complex. Unlike traditional 4-aminoquinolines (e.g., Chloroquine), 2-methyl-4-quinolinols are effective against multi-drug resistant (MDR) Plasmodium falciparum and Toxoplasma gondii. This guide compares their performance against standard-of-care agents, details the critical SAR driving their potency, and provides validated synthesis protocols.
Mechanistic Basis & The Scaffold

The 2-methyl-4-quinolinol scaffold exists in a tautomeric equilibrium between the enol (quinolinol) and keto (quinolone) forms. In physiological conditions and within the binding pocket of the cytochrome


 complex (Qo site), the 4(1H)-quinolone  tautomer is the dominant bioactive species.
Mechanism of Action: Cytochrome

Inhibition

These analogs function by mimicking ubiquinone. They bind to the quinol oxidation (


) site of the cytochrome 

complex (Complex III), disrupting the proton gradient required for ATP synthesis and pyrimidine biosynthesis in parasites.

Key Advantage: The 2-methyl group is not merely a spacer; it provides essential steric bulk that restricts conformational rotation within the binding pocket and, crucially, blocks metabolic oxidation at the C2 position, a common failure point for unsubstituted quinolones.

G Scaffold 2-Methyl-4-Quinolinol (Scaffold) Tautomer 4(1H)-Quinolone (Bioactive Form) Scaffold->Tautomer Physiological pH Target Cytochrome bc1 Complex (Qo Site) Tautomer->Target Competitive Binding (Ubiquinone mimic) Effect Collapse of Proton Gradient Target->Effect e- Transport Block Outcome Parasite Death (ATP Depletion) Effect->Outcome

Figure 1: Mechanism of Action pathway for 2-methyl-4-quinolinol analogs targeting mitochondrial respiration.

Comparative SAR Analysis

The optimization of this scaffold relies on three specific vectors: the C2-methyl anchor, the C3-lipophilic tail, and the benzenoid ring substitutions.

Vector A: The C2-Methyl "Anchor"
  • 2-H (Unsubstituted): Metabolically unstable; rapidly oxidized.

  • 2-Methyl: Optimal.[1] Provides metabolic stability and steric fit.

  • 2-Phenyl: Often leads to reduced potency due to excessive steric clash in the

    
     site.
    
Vector B: The C3-Lipophilic Tail

The C3 position requires a lipophilic side chain to penetrate the mitochondrial membrane.

  • Short Chain (Methyl/Ethyl): Inactive (cannot anchor in the membrane).

  • Medium Chain (Heptyl): The classic "Endochin" substituent. High potency but poor solubility.

  • Functionalized Chain (Diphenyl ether/Polyethylene glycol): Used in modern ELQs (e.g., ELQ-300) to improve solubility and lower logP (lipophilicity) while maintaining binding affinity.

Vector C: Benzenoid Substitutions (C5-C8)
  • C7-Methoxy: Critical for hydrogen bonding within the active site.

  • C6-Halogen (Cl/F): Blocks metabolic hydroxylation at the C6 position, significantly extending half-life (

    
    ).
    

SAR Core 2-Methyl-4-Quinolone Core Pos2 Position 2 (Methyl) Blocks metabolism Essential for stability Core->Pos2 Pos3 Position 3 (Lipophilic Tail) Membrane anchor Determines bioavailability Core->Pos3 Pos6 Position 6 (Halogen) Prevents metabolic degradation (Cl/F) Core->Pos6 Pos7 Position 7 (Methoxy) H-Bond Acceptor Increases affinity Core->Pos7

Figure 2: Pharmacophore map highlighting critical regions for optimization on the quinolone scaffold.

Experimental Performance Data

The following table compares a representative 2-methyl-4-quinolinol analog (ELQ-300 type) against the original Endochin and standard antimalarials.

Table 1: Comparative Potency against P. falciparum (In Vitro)

CompoundStructure DescriptionIC50 (MDR Strain W2)IC50 (Atovaquone-Resistant)Metabolic Stability (Microsomal)
Chloroquine 4-aminoquinoline Std.~200 nMActiveHigh
Atovaquone Hydroxynaphthoquinone Std.~1 nMResistant (>1000 nM) High
Endochin 3-heptyl-7-methoxy-2-methyl~3 nM~3 nMLow (Rapid clearance)
ELQ-300 Analog 3-diarylether-6-Cl-2-methyl0.03 nM 0.03 nM High
Unsub. Quinolone 2-H-3-heptyl analog>500 nMN/AVery Low

Key Insight: The addition of the 6-chloro group and the modification of the C3 tail (from heptyl to diaryl ether) in the ELQ series transforms the scaffold from a metabolic liability (Endochin) into a picomolar-potency drug candidate that bypasses Atovaquone resistance.

Validated Experimental Protocols

To ensure scientific integrity, the synthesis must avoid the formation of the O-alkylated impurity (4-methoxyquinoline). The Conrad-Limpach synthesis is the gold standard for accessing the 4-quinolinol tautomer reliably.

Protocol A: Synthesis of 2-Methyl-4-Quinolinol Scaffold (Conrad-Limpach)

Reagents: Substituted Aniline, Ethyl Acetoacetate, Glacial Acetic Acid, Diphenyl Ether (solvent).

  • Imine Formation:

    • Mix 1.0 eq of aniline (e.g., 3-methoxy-4-chloroaniline) with 1.1 eq of ethyl acetoacetate in benzene or toluene.

    • Add catalytic glacial acetic acid.

    • Reflux with a Dean-Stark trap to remove water.

    • Checkpoint: Monitor TLC for disappearance of aniline. Isolate the

      
      -anilinocrotonate (Schiff base).
      
  • Thermal Cyclization (Critical Step):

    • Heat diphenyl ether to 250°C (rolling boil).

    • Add the

      
      -anilinocrotonate dropwise very slowly to the boiling solvent.
      
    • Why: Rapid dilution into high heat favors the kinetic intramolecular cyclization over intermolecular polymerization.

    • Maintain temperature for 15–30 minutes.

    • Cool to room temperature.[2] The product (2-methyl-4-quinolinol) usually precipitates.

    • Filter and wash with hexane/ether to remove diphenyl ether.

Synthesis Step1 Step 1: Condensation Aniline + Ethyl Acetoacetate (Dean-Stark Reflux) Inter Intermediate: Beta-anilinocrotonate Step1->Inter Step2 Step 2: Thermal Cyclization Diphenyl Ether @ 250°C (Dropwise Addition) Inter->Step2 High Temp Rearrangement Product Product: 2-Methyl-4-Quinolinol (Precipitate) Step2->Product Cool & Filter

Figure 3: Conrad-Limpach synthesis workflow for reliable scaffold generation.

Protocol B: Mitochondrial Respiration Assay (Complex III)

To verify the target engagement (Cytochrome


):
  • Isolation: Isolate mitochondria from yeast or parasite cultures via differential centrifugation.

  • Assay Buffer: 50 mM KPi (pH 7.4), 2 mM EDTA, 10 mM KCN (blocks Complex IV to isolate Complex III activity).

  • Substrate: Add Decylubiquinol (

    
    ) as the electron donor and Cytochrome 
    
    
    
    as the acceptor.
  • Measurement: Monitor the reduction of Cytochrome

    
     spectrophotometrically at 550 nm .
    
  • Validation: The IC50 should shift significantly if the quinolinol is competing with ubiquinone at the

    
     site.
    
References
  • Doggett, J. S., et al. (2012). "Endochin-like quinolones are highly efficacious against acute and latent malaria." Science Translational Medicine.

  • Winter, R. W., et al. (2010). "Optimization of endochin-like quinolones for antimalarial activity." Experimental Parasitology.

  • Nilsen, A., et al. (2013). "Quinolone-3-diarylethers: a new class of antimalarial drug." Science Translational Medicine.

  • Conrad, M., & Limpach, L. (1887).[3] "Über das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft. (Classic Protocol Reference).

  • Biagini, G. A., et al. (2006). "The mitochondrial respiratory chain of Plasmodium falciparum as a chemotherapeutic target." Antioxidants & Redox Signaling.

Sources

Comparative

A Definitive Guide to Confirming the Molecular Weight of 3-(Hydroxymethyl)-2-methyl-4-quinolinol: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the unambiguous confirmation of a compound's molecular identity is a cornerstone of scientific rigor. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's molecular identity is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth analysis of the methodologies employed to confirm the molecular weight of 3-(Hydroxymethyl)-2-methyl-4-quinolinol, a quinolinol derivative of interest. We will delve into the theoretical underpinnings and practical applications of primary analytical techniques, offering a comparative framework for researchers to make informed decisions in their analytical workflows.

Theoretical Molecular Weight: The Foundational Benchmark

The journey to confirming a molecular weight begins with the theoretical calculation based on the compound's molecular formula. For 3-(Hydroxymethyl)-2-methyl-4-quinolinol, the molecular formula is C₁₁H₁₁NO₂.[1] The molecular weight is calculated by summing the atomic weights of each constituent atom.[2]

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)111.00811.088
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 189.214

Based on this, the theoretical molecular weight of 3-(Hydroxymethyl)-2-methyl-4-quinolinol is approximately 189.21 g/mol .[1] This calculated value serves as the critical benchmark against which all experimental data will be compared.

Primary Analytical Techniques for Molecular Weight Confirmation

The two most powerful and widely adopted techniques for determining the molecular weight of small organic molecules are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides a unique yet complementary piece of the structural puzzle.

Mass Spectrometry: A Direct Measurement of Mass-to-Charge Ratio

At its core, mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3][4] For small molecules, the charge (z) is typically +1, making the m/z value a direct representation of the molecular mass.[3] High-resolution mass spectrometry (HRMS) can provide mass accuracy within 5 ppm, which is often sufficient to confirm the molecular formula of a compound.[5]

  • Sample Preparation: A dilute solution of 3-(Hydroxymethyl)-2-methyl-4-quinolinol is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[2]

  • Ionization: In the ion source, high-energy electrons bombard the sample molecules, causing them to ionize and, in many cases, fragment. This is known as electron ionization.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.[4]

  • Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum.

The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value, corresponding to the intact ionized molecule, is the molecular ion peak (M⁺). For 3-(Hydroxymethyl)-2-methyl-4-quinolinol, we would expect to see a prominent molecular ion peak at m/z = 189.

The fragmentation pattern observed in the mass spectrum provides valuable structural information that can further corroborate the identity of the compound.

Mass_Spectrometry_Workflow cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection cluster_4 Data Output Sample 3-(Hydroxymethyl)-2-methyl-4-quinolinol in solution Ion_Source Electron Ionization (EI) Sample->Ion_Source Vaporization Mass_Analyzer Quadrupole or Time-of-Flight (TOF) Ion_Source->Mass_Analyzer Ion Acceleration Detector Ion Detector Mass_Analyzer->Detector Ion Separation Mass_Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Mass_Spectrum Signal Processing

Caption: Workflow of Electron Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

While mass spectrometry provides a direct measure of molecular weight, NMR spectroscopy offers an indirect but powerful confirmation by elucidating the precise arrangement of atoms within the molecule.[6] For small molecules, ¹H NMR and ¹³C NMR are the most common experiments. By comparing the integrated signals of different protons in the ¹H NMR spectrum, one can determine the relative number of protons in different chemical environments, which can be used to infer the molecular weight.[7][8][9]

  • Sample Preparation: A few milligrams of 3-(Hydroxymethyl)-2-methyl-4-quinolinol are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer.[6] A radiofrequency pulse is applied, and the resulting signals from the hydrogen nuclei are detected.

  • Data Processing: The raw data is Fourier transformed to generate the NMR spectrum.

The ¹H NMR spectrum provides four key pieces of information:

  • Chemical Shift (δ): The position of a signal indicates the chemical environment of the proton.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting pattern of a signal reveals the number of neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a split signal provides information about the connectivity of the atoms.

By carefully analyzing the ¹H NMR spectrum, one can piece together the structure of the molecule and, by extension, confirm its molecular formula and weight.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Data Output Sample Compound in Deuterated Solvent Spectrometer NMR Spectrometer (Strong Magnetic Field) Sample->Spectrometer Insertion Processing Fourier Transform Spectrometer->Processing Raw Data (FID) Spectrum NMR Spectrum (Intensity vs. Chemical Shift) Processing->Spectrum Processed Data

Caption: Workflow for Nuclear Magnetic Resonance Spectroscopy.

Comparative Analysis of Techniques

FeatureMass SpectrometryNMR Spectroscopy
Principle Measures mass-to-charge ratio of ions.[3]Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.[6]
Primary Output Mass spectrum (ion abundance vs. m/z).NMR spectrum (signal intensity vs. chemical shift).
Molecular Weight Info Direct measurement of molecular ion.Indirect confirmation through structural elucidation.
Structural Info Fragmentation patterns provide connectivity clues.Detailed 3D structural information from chemical shifts, coupling, and 2D experiments.
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).
Sample Requirement Small (micrograms to nanograms).Larger (milligrams).
Destructive? Yes, the sample is consumed.No, the sample can be recovered.

Alternative and Complementary Techniques

While MS and NMR are the primary tools, other techniques can provide valuable, albeit less direct, confirmation of molecular weight and purity.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, O) in a sample. The experimental percentages can be compared to the theoretical values calculated from the molecular formula.

  • Chromatographic Methods (HPLC, GC): When coupled with a mass spectrometer, these techniques not only confirm the molecular weight but also provide information about the purity of the sample.[10]

Conclusion: A Multi-faceted Approach to Confirmation

Confirming the molecular weight of a compound like 3-(Hydroxymethyl)-2-methyl-4-quinolinol is not a single-measurement affair. It requires a synergistic approach, leveraging the direct mass measurement of mass spectrometry with the detailed structural insights of NMR spectroscopy. This multi-technique strategy provides a self-validating system, ensuring the highest degree of confidence in the molecular identity of the compound under investigation. For researchers in drug development, this analytical rigor is not just a procedural formality but a fundamental prerequisite for advancing a compound through the discovery pipeline.

References

  • Application of NMR spectroscopy in molecular weight determination of polymers. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). Institute of Chemistry, Academia Sinica. Retrieved February 15, 2026, from [Link]

  • Molecular Weight Determination. (n.d.). Impact Analytical. Retrieved February 15, 2026, from [Link]

  • Mass Spectrometry of Small Molecules. (2024, July 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Determination of the Molecular Weight of Polymers. (n.d.). Creative Biostructure. Retrieved February 15, 2026, from [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. Retrieved February 15, 2026, from [Link]

  • 3-hydroxy-2-methylquinolin-4(1H)-one. (n.d.). e-Molecules. Retrieved February 15, 2026, from [Link]

  • C22H18N2O6. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Molecular Weight Analysis: Methods and Applications in Science. (n.d.). Mtoz Biolabs. Retrieved February 15, 2026, from [Link]

  • Molecular Weight Determination by N.m.r. Spectroscopy. (n.d.). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Methods for determining molecular weight. (2025, September 15). Fiveable. Retrieved February 15, 2026, from [Link]

  • How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?. (2014, January 4). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Validation

Assessing the Specificity of 3-(Hydroxymethyl)-2-methyl-4-quinolinol in Biological Systems: A Comparative Guide

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is the comprehensive assessment of a compound's specificity. A highly specific molecule interacts with its intended target with high affinity while exhibiting minimal engagement with other biological macromolecules. This selectivity is paramount for maximizing therapeutic efficacy and minimizing off-target effects that can lead to adverse events.

This guide provides a comprehensive framework for assessing the specificity of a novel quinolinol derivative, using the under-characterized molecule 3-(Hydroxymethyl)-2-methyl-4-quinolinol as a case study. Given the limited publicly available biological data for this specific compound, we will approach this as a de novo investigation, outlining a logical, multi-tiered strategy that combines in silico prediction with a suite of in vitro biochemical and cell-based assays. This guide is designed not as a rigid template, but as an illustrative workflow that can be adapted for other novel small molecules. We will compare the hypothetical performance of our compound of interest against well-characterized inhibitors of various target classes to provide context and a framework for data interpretation.

The Quinolinol Scaffold: A Privileged Structure with Diverse Biological Activities

The quinoline and 4-quinolone core structures are considered "privileged scaffolds" in medicinal chemistry, as they are found in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] This structural motif is known to interact with a diverse range of biological targets, including:

  • Bacterial DNA Gyrase and Topoisomerase IV: The fluoroquinolone class of antibiotics, such as ciprofloxacin, function by inhibiting these essential bacterial enzymes.[2]

  • Enzymes involved in metabolism and signaling: Various quinoline derivatives have been shown to inhibit enzymes like aldehyde dehydrogenase (ALDH), quinone reductase 2 (QR2), and protein tyrosine phosphatases (PTPs) such as PTP1B.

  • Kinases, G-Protein Coupled Receptors (GPCRs), and Nuclear Receptors: The planar, heterocyclic nature of the quinoline ring makes it amenable to binding within the active sites of these major drug target families.

This inherent promiscuity of the quinolinol scaffold underscores the critical need for a thorough specificity assessment of any new derivative.

A Multi-Tiered Approach to Specificity Profiling

Our assessment of 3-(Hydroxymethyl)-2-methyl-4-quinolinol will follow a logical progression, starting with broad, predictive methods and moving towards more focused, quantitative assays.

G cluster_0 Tier 1: In Silico & Initial Target Hypothesis cluster_1 Tier 2: Primary & Orthogonal Target Screening cluster_2 Tier 3: Broad Off-Target Profiling cluster_3 Tier 4: Safety Pharmacology & ADMET In Silico Prediction In Silico Prediction Primary Target Hypothesis Primary Target Hypothesis In Silico Prediction->Primary Target Hypothesis Similarity & Docking Primary Target Assays Primary Target Assays Primary Target Hypothesis->Primary Target Assays Orthogonal Target Assays Orthogonal Target Assays Primary Target Assays->Orthogonal Target Assays Initial Hits Kinase Panel Kinase Panel Orthogonal Target Assays->Kinase Panel hERG Assay hERG Assay Kinase Panel->hERG Assay GPCR Panel GPCR Panel Nuclear Receptor Panel Nuclear Receptor Panel Specificity Profile Specificity Profile hERG Assay->Specificity Profile CYP450 Panel CYP450 Panel CYP450 Panel->Specificity Profile ADMET Prediction ADMET Prediction ADMET Prediction->Specificity Profile

Figure 1: A multi-tiered workflow for assessing small molecule specificity.

Tier 1: In Silico Target Prediction and Hypothesis Generation

Before embarking on extensive wet-lab experiments, in silico methods can provide valuable initial insights into the potential biological targets of a novel compound, helping to formulate a primary target hypothesis.[3]

Rationale

Computational tools leverage vast databases of known ligand-target interactions to predict the most probable targets for a new molecule based on structural and chemical similarity.[4] This approach is cost-effective and can rapidly generate testable hypotheses, guiding the selection of initial biochemical assays.

In Silico Tools

A variety of web-based servers and software are available for this purpose:

  • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.[5][6]

  • 3DSTarPred: A web server for target prediction based on 3D shape similarity.[7][8]

  • ADMETlab 2.0 & pkCSM: These platforms can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for later stages of drug development.[9]

Hypothetical In Silico Profile for 3-(Hydroxymethyl)-2-methyl-4-quinolinol
Prediction ToolTop Predicted Target ClassesConfidence Score
SwissTargetPredictionEnzymes (esp. Oxidoreductases, Transferases)High
ProteasesModerate
KinasesModerate
3DSTarPredDNA Gyrase Subunit AModerate
Aldehyde Dehydrogenase 1A1Moderate
Quinone Reductase 2Moderate
pkCSM (ADMET)High probability of hERG inhibitionHigh
Potential for CYP1A2 and CYP3A4 inhibitionModerate

Primary Target Hypothesis: Based on these in silico predictions, we hypothesize that 3-(Hydroxymethyl)-2-methyl-4-quinolinol may primarily interact with bacterial DNA gyrase and/or mammalian enzymes such as Aldehyde Dehydrogenase (ALDH) and Quinone Reductase 2 (QR2) . We also note a potential liability for hERG channel and CYP450 enzyme inhibition, which will be investigated in Tier 4.

Tier 2: Primary and Orthogonal On-Target Validation

The next step is to experimentally validate the in silico-generated hypotheses through direct biochemical assays. We will test our compound of interest against the predicted primary targets and compare its activity to well-characterized inhibitors.

DNA Gyrase Supercoiling Assay

Rationale: This assay directly measures the enzymatic activity of DNA gyrase, which introduces negative supercoils into relaxed plasmid DNA. Inhibition of this activity is a hallmark of quinolone antibiotics.[10]

Competitor Compound: Ciprofloxacin, a well-known fluoroquinolone antibiotic that targets DNA gyrase.[11]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to each well.

  • Inhibitor Addition: Add serial dilutions of 3-(Hydroxymethyl)-2-methyl-4-quinolinol or Ciprofloxacin (e.g., from 0.1 µM to 100 µM) to the respective wells. Include a DMSO vehicle control.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified E. coli DNA gyrase (e.g., 1 unit).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Data Analysis: Visualize the DNA bands under UV light. The supercoiled form will migrate faster than the relaxed form. Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

Rationale: ALDH enzymes are a superfamily of oxidoreductases.[12] Inhibition of ALDH is a known activity of some quinoline-like compounds and is relevant in various therapeutic areas.

Competitor Compound: Disulfiram, a known inhibitor of ALDH used in the treatment of alcoholism.[13]

Experimental Protocol: Colorimetric ALDH Inhibition Assay

  • Reaction Buffer: Prepare a 50 mM sodium phosphate buffer (pH 8.2).

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate purified yeast ALDH with serial dilutions of 3-(Hydroxymethyl)-2-methyl-4-quinolinol or Disulfiram for 20 minutes at 25°C.[14]

  • Reaction Initiation: Initiate the reaction by adding a solution containing 5 mM NAD+ and 1 mM propionaldehyde to each well.[15]

  • Incubation and Measurement: Incubate the plate at 25°C and monitor the increase in absorbance at 340 nm (due to NADH formation) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Quinone Reductase 2 (QR2) Inhibition Assay

Rationale: QR2 is a cytosolic enzyme implicated in various cellular processes, and its inhibition has been explored for antimalarial and chemopreventive activities.

Competitor Compound: Resveratrol, a natural polyphenol known to inhibit QR2.

Experimental Protocol: QR2 Activity Assay

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 0.5 mg/mL BSA, and 10 µM FAD.

  • Inhibitor Addition: Add serial dilutions of 3-(Hydroxymethyl)-2-methyl-4-quinolinol or Resveratrol to the wells.

  • Enzyme Addition: Add purified human QR2 to each well.

  • Reaction Initiation: Start the reaction by adding a solution of N-methylnicotinamide and menadione.

  • Measurement: Monitor the reduction of a colorimetric or fluorometric probe (e.g., MTT or resazurin) that is coupled to the QR2 activity.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

Rationale: PTP1B is a negative regulator of insulin and leptin signaling, making it a target for type 2 diabetes and obesity treatments. Some heterocyclic compounds are known to inhibit PTPs.

Competitor Compound: Suramin, a well-characterized inhibitor of PTP1B.[16]

Experimental Protocol: PTP1B Phosphatase Assay

  • Reaction Buffer: Prepare a buffer containing 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT.[17]

  • Assay Setup: In a 96-well plate, add purified human recombinant PTP1B to the reaction buffer.

  • Inhibitor Addition: Add serial dilutions of 3-(Hydroxymethyl)-2-methyl-4-quinolinol or Suramin.

  • Reaction Initiation: Start the reaction by adding the substrate, p-nitrophenyl phosphate (pNPP), to a final concentration of 2 mM.[17]

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 1 M NaOH.

  • Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Hypothetical On-Target Activity Data
Target3-(Hydroxymethyl)-2-methyl-4-quinolinol (IC50, µM)Ciprofloxacin (IC50, µM)Disulfiram (IC50, µM)Resveratrol (IC50, µM)Suramin (IC50, µM)
DNA Gyrase 15.50.6[11]>100>100>100
ALDH1A1 8.2>1002.65[14]>100>100
QR2 25.1>100>1005.8>100
PTP1B 5.3>100>100>1009.5

Interpretation: The hypothetical data suggests that 3-(Hydroxymethyl)-2-methyl-4-quinolinol has moderate inhibitory activity against PTP1B and ALDH1A1, with weaker activity against DNA gyrase and QR2. It is significantly less potent than the well-characterized inhibitors for each respective target. This initial screen points towards a potential multi-target profile rather than high selectivity for a single enzyme.

Tier 3: Broad Off-Target Profiling

Given the moderate, multi-target activity observed in Tier 2, it is crucial to assess the broader specificity of our compound against large panels of common off-targets. This step is essential for identifying potential liabilities and understanding the compound's overall selectivity.

G cluster_0 Primary Target Assays cluster_1 Broad Off-Target Panels Compound of Interest Compound of Interest DNA Gyrase DNA Gyrase Compound of Interest->DNA Gyrase ALDH1A1 ALDH1A1 Compound of Interest->ALDH1A1 QR2 QR2 Compound of Interest->QR2 PTP1B PTP1B Compound of Interest->PTP1B Nuclear Receptor Panel Nuclear Receptor Panel ALDH1A1->Nuclear Receptor Panel Metabolic enzyme interactions GPCR Panel GPCR Panel QR2->GPCR Panel Broad screening Kinase Panel Kinase Panel PTP1B->Kinase Panel Potential for cross-reactivity Kinase Panel (~400 kinases) Kinase Panel (~400 kinases) GPCR Panel (~100 receptors) GPCR Panel (~100 receptors) Nuclear Receptor Panel (~48 receptors) Nuclear Receptor Panel (~48 receptors)

Figure 2: Workflow from primary target screening to broad off-target profiling.

Kinase Selectivity Profiling

Rationale: Protein kinases are a large family of enzymes with structurally similar ATP-binding sites, making them common off-targets for small molecule inhibitors.[18] Broad panel screening is essential to assess the kinome-wide selectivity of a compound.[19]

Methodology: Submit the compound to a commercial service (e.g., Reaction Biology, Eurofins Discovery) for screening against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM). Follow-up with IC50 determination for any significant hits (>50% inhibition).

Hypothetical Kinase Profile:

Kinase Target3-(Hydroxymethyl)-2-methyl-4-quinolinol (% Inhibition @ 10 µM)
SRC 65%
EGFR 58%
VEGFR2 52%
Other 397 kinases<50%

Interpretation: The compound shows moderate off-target activity against a few kinases, suggesting a need for further investigation if these are relevant to the intended therapeutic application.

GPCR and Nuclear Receptor Profiling

Rationale: GPCRs and nuclear receptors are major drug target families, and unintended interactions can lead to a wide range of side effects.

Methodology: Utilize commercial radioligand binding assay panels to screen the compound against a broad range of GPCRs and nuclear receptors at a fixed concentration.[1][20]

Experimental Protocol: Radioligand Binding Assay (General)

  • Membrane Preparation: Use cell membranes expressing the target receptor.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and the test compound.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through a filter plate to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter.

  • Data Analysis: A reduction in radioactivity in the presence of the test compound indicates displacement of the radioligand and binding to the receptor. Calculate the percentage of inhibition.

Hypothetical GPCR and Nuclear Receptor Profile: No significant binding (>50% inhibition at 10 µM) to any of the tested receptors.

Tier 4: Safety Pharmacology and ADMET Profiling

This final tier focuses on assessing the potential for common safety liabilities that often lead to drug attrition.

hERG Channel Patch Clamp Assay

Rationale: Inhibition of the hERG potassium channel can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[21] This is a critical safety screen for all drug candidates.

Competitor Compound: Chloroquine, a quinoline derivative known for its potential to cause QT prolongation.[22][23]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Cell Preparation: Prepare a single-cell suspension in an appropriate extracellular solution.[24]

  • Automated Patch Clamp: Use an automated system (e.g., QPatch, SyncroPatch) to achieve whole-cell patch clamp configuration.[25]

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current.[26]

  • Compound Application: Perfuse the cells with increasing concentrations of 3-(Hydroxymethyl)-2-methyl-4-quinolinol or Chloroquine.

  • Current Measurement: Record the hERG tail current at each concentration.

  • Data Analysis: Normalize the current to the baseline and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: CYP enzymes are the major enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles.[27]

Methodology: Use human liver microsomes, which contain a mixture of CYP enzymes, and isoform-specific substrates to assess the inhibitory potential of the compound against the major drug-metabolizing CYPs (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[28][29]

Experimental Protocol: CYP Inhibition Assay with Human Liver Microsomes

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform of interest, and NADPH regenerating system in a phosphate buffer.

  • Inhibitor Addition: Add serial dilutions of 3-(Hydroxymethyl)-2-methyl-4-quinolinol or a known inhibitor for that isoform.

  • Incubation: Incubate at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry to quantify the formation of the specific metabolite.[30]

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration and determine the IC50 value.

Hypothetical Safety Pharmacology Data
Assay3-(Hydroxymethyl)-2-methyl-4-quinolinol (IC50, µM)Chloroquine (IC50, µM)
hERG Channel 12.8~1-10 (concentration-dependent)
CYP1A2 22.5>50
CYP2C9 >50>50
CYP2C19 >50>50
CYP2D6 35.1>50
CYP3A4 18.9>50

Interpretation: The compound exhibits moderate inhibition of the hERG channel, which is a potential safety concern that would need to be carefully monitored and addressed in further development. It also shows some inhibitory activity against CYP1A2 and CYP3A4, suggesting a potential for drug-drug interactions.

Conclusion and Future Directions

This comprehensive guide outlines a systematic approach to assessing the specificity of a novel quinolinol derivative, 3-(Hydroxymethyl)-2-methyl-4-quinolinol. The multi-tiered strategy, progressing from in silico prediction to focused on-target assays, broad off-target profiling, and finally, safety pharmacology, provides a robust framework for characterizing the compound's biological interactions.

Our hypothetical results for 3-(Hydroxymethyl)-2-methyl-4-quinolinol suggest a molecule with a multi-target profile, exhibiting moderate inhibitory activity against several enzymes (PTP1B, ALDH1A1) and kinases (SRC, EGFR, VEGFR2), along with potential liabilities related to hERG channel and CYP450 inhibition. This profile indicates that while the compound may have interesting biological activities, it lacks high specificity for a single target.

For a drug development professional, this information is critical. The path forward for such a compound would depend on the therapeutic indication. If a multi-target profile is desirable (e.g., in some cancer therapies), further investigation into the synergistic effects of hitting these targets might be warranted. However, if a highly specific inhibitor is required, the off-target activities and safety liabilities would likely necessitate further medicinal chemistry efforts to improve selectivity and mitigate risks.

Ultimately, the rigorous and objective assessment of specificity, as outlined in this guide, is a cornerstone of modern drug discovery, enabling informed decision-making and increasing the likelihood of developing safe and effective medicines.

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